Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1,3-diazinane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-5-10-7-11/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAFUUFVQNUZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694901 | |
| Record name | tert-Butyl tetrahydropyrimidine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867065-85-8 | |
| Record name | tert-Butyl tetrahydropyrimidine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,3-diazinane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Tert-butyl Tetrahydropyrimidine-1(2H)-carboxylate
Abstract
This compound is a pivotal heterocyclic compound, extensively utilized as a versatile building block in the synthesis of a wide array of biologically active molecules and complex organic structures. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the cyclic amine functionality enhances its stability and allows for controlled, regioselective reactions. This guide provides an in-depth exploration of the primary synthetic pathways for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-proven insights to enable successful and efficient synthesis.
Introduction
The Tetrahydropyrimidine Scaffold in Medicinal Chemistry
The tetrahydropyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse pharmacological activities. Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, allowing for precise interactions with biological targets. The nitrogen atoms within the ring can act as hydrogen bond donors and acceptors, further contributing to molecular recognition processes.
The Indispensable Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis. Its popularity is attributed to its stability under a broad range of reaction conditions, including exposure to many nucleophiles and bases, and its facile removal under mild acidic conditions. In the context of this compound, the Boc group serves two primary functions: it deactivates the nucleophilicity of the protected nitrogen, preventing unwanted side reactions, and it enhances the solubility of the molecule in common organic solvents, simplifying handling and purification.
Overview of Primary Synthetic Strategies
The synthesis of this compound is predominantly achieved through two main strategies:
-
Reductive Amination of a Protected Diamine: This highly efficient, one-pot method involves the reaction of N-Boc-1,3-diaminopropane with a suitable carbonyl source, typically formaldehyde or paraformaldehyde, followed by an in-situ reduction of the resulting cyclic imine intermediate.
-
Cyclization of a Diamine with a Carbonyl Equivalent followed by Boc Protection: This two-step approach first involves the formation of the tetrahydropyrimidine ring by reacting 1,3-diaminopropane with a carbonyl compound, followed by the protection of one of the ring nitrogens with a Boc group.
This guide will delve into the mechanistic details and provide comprehensive protocols for each of these synthetic routes.
Synthesis via Reductive Amination of N-Boc-1,3-Diaminopropane
This is often the preferred method due to its operational simplicity and high yields. The reaction proceeds through a cascade of transformations within a single reaction vessel, minimizing the need for isolation of intermediates.
Mechanistic Principles
The reaction commences with the nucleophilic attack of the primary amine of N-Boc-1,3-diaminopropane onto the carbonyl carbon of formaldehyde (or its equivalent). This is followed by dehydration to form a transient N-Boc-N'-methylidene-propane-1,3-diamine intermediate. The intramolecular nucleophilic attack of the Boc-protected amine onto the imine carbon then leads to the formation of a cyclic hemiaminal, which upon further dehydration, yields a cyclic iminium ion. The subsequent reduction of this iminium ion by a suitable reducing agent, such as sodium borohydride, affords the desired this compound.
Visualization of the Reductive Amination Pathway
Caption: Reductive amination workflow for synthesis.
Detailed Experimental Protocol
Materials:
-
N-Boc-1,3-diaminopropane
-
Paraformaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
To a stirred solution of N-Boc-1,3-diaminopropane (1.0 eq) in methanol at 0 °C, add paraformaldehyde (1.2 eq).
-
If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Process Optimization and Troubleshooting
-
Control of Exotherm: The addition of sodium borohydride is exothermic and can lead to the formation of byproducts if the temperature is not controlled. Portion-wise addition at low temperatures is crucial.
-
Choice of Solvent: Methanol is a common choice as it readily dissolves the reactants and the borohydride reducing agent. Other protic solvents like ethanol can also be used.
-
Incomplete Reaction: If the reaction stalls, a slight excess of paraformaldehyde or the addition of a catalytic amount of acid can drive the initial condensation step to completion.
Synthesis via Cyclization and Subsequent Boc Protection
Rationale for the Two-Step Approach
This pathway allows for the independent formation of the tetrahydropyrimidine ring, which can be isolated and characterized before proceeding with the protection step. This can be beneficial for process control and for the synthesis of analogs with different N-substituents.
Visualization of the Two-Step Synthesis Workflow
Caption: Two-step synthesis via cyclization and Boc protection.
Detailed Experimental Protocol
Step 1: Synthesis of Tetrahydropyrimidine
Materials:
-
1,3-Diaminopropane
-
Aqueous formaldehyde (37 wt. % in H₂O)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,3-diaminopropane (1.0 eq) in water, add potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C and slowly add aqueous formaldehyde (1.1 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tetrahydropyrimidine. This intermediate is often used in the next step without further purification.
Step 2: Boc Protection of Tetrahydropyrimidine
Materials:
-
Crude tetrahydropyrimidine from Step 1
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude tetrahydropyrimidine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Reductive Amination | Cyclization & Boc Protection |
| Starting Materials | N-Boc-1,3-diaminopropane, Paraformaldehyde | 1,3-Diaminopropane, Formaldehyde, (Boc)₂O |
| Number of Steps | 1 (One-pot) | 2 |
| Typical Yield | High (often >80%) | Moderate to High (60-80% over two steps) |
| Key Reagents | Sodium borohydride | Di-tert-butyl dicarbonate, Triethylamine |
| Process Simplicity | High | Moderate |
Spectroscopic and Chromatographic Characterization
The identity and purity of the synthesized this compound must be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet at ~1.4-1.5 ppm), and methylene protons of the tetrahydropyrimidine ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the heterocyclic ring.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show the protonated molecular ion [M+H]⁺.
-
Chromatographic Purity: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to assess the purity of the final product. A single peak in the HPLC chromatogram and a single spot on the TLC plate are indicative of high purity.
Conclusion
The synthesis of this compound is a well-established process in organic synthesis, with the one-pot reductive amination of N-Boc-1,3-diaminopropane being the most direct and efficient route. The alternative two-step method involving cyclization followed by Boc protection provides a valuable alternative. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and rigorous analytical characterization are paramount to achieving high yields of the pure compound. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and scientists engaged in the synthesis of this important heterocyclic building block.
An In-depth Technical Guide to Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry and drug discovery, the strategic use of protecting groups is fundamental to the construction of complex molecular architectures. Among the vast arsenal of available protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its reliability and predictable reactivity. This guide focuses on Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate, a heterocyclic compound that marries the stability of the tetrahydropyrimidine core with the synthetic versatility afforded by the Boc protecting group. This molecule is not merely a static structure but a dynamic tool, serving as a key intermediate in the synthesis of a wide array of biologically active compounds and novel pharmaceuticals.[1] For researchers, scientists, and drug development professionals, a deep understanding of its physicochemical properties is not just academic—it is the bedrock upon which successful, efficient, and reproducible synthetic campaigns are built. This document provides a comprehensive exploration of these properties, grounded in established chemical principles and supported by practical, field-proven insights.
Core Molecular and Physical Characteristics
This compound is a carbamate derivative of the saturated tetrahydropyrimidine ring system. The presence of the bulky and lipophilic tert-butyl group significantly influences its physical state, solubility, and handling characteristics.
| Property | Value | Source |
| CAS Number | 867065-85-8 | |
| Molecular Formula | C₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| Physical Form | Colorless to light yellow liquid or semi-solid | [1] |
| Typical Purity | ≥95% | [1] |
| Storage Conditions | 2-8°C, keep in dark place, sealed in dry | [1] |
The Boc Group: A Keystone of Synthetic Strategy
The defining feature of this molecule from a synthetic utility perspective is the Boc-protected amine. This functional group is instrumental in multi-step syntheses where one nitrogen of the pyrimidine ring must be temporarily masked while chemical transformations are performed elsewhere on the molecule or on a substrate to which it is being coupled.[1]
Mechanism of Protection and Deprotection
The Boc group is known for its stability in basic, nucleophilic, and reductive environments, making it an orthogonal protecting group to many other common functionalities like Fmoc or Cbz.[2] Its removal, however, is efficiently achieved under acidic conditions. This acid lability is the cornerstone of its utility.
The deprotection mechanism is initiated by protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene.
Caption: Boc protection and acid-catalyzed deprotection workflow.
Stability Profile
The stability of the Boc group is paramount for its successful application. It provides a robust shield for the amine under a variety of reaction conditions, allowing for broad synthetic flexibility.
Caption: Chemical stability and lability of the Boc protecting group.
Spectroscopic and Physicochemical Data
Accurate characterization is essential for confirming the identity and purity of this compound. The following data represent typical values and expected spectral features.
| Parameter | Description / Expected Value |
| ¹H NMR | Characteristic singlet for the tert-butyl protons (9H) around δ 1.4-1.5 ppm. Multiplets for the methylene protons of the tetrahydropyrimidine ring (8H) between δ 1.5-3.5 ppm. The exact shifts can vary with the solvent used.[3] |
| ¹³C NMR | Resonances for the tert-butyl group (quaternary carbon ~80 ppm, methyl carbons ~28 ppm). Signals corresponding to the methylene carbons of the heterocyclic ring. A key signal for the carbamate carbonyl carbon appears around δ 155 ppm. |
| FT-IR (Infrared) | Strong carbonyl (C=O) stretching vibration from the carbamate group, typically in the range of 1680-1720 cm⁻¹. C-H stretching vibrations for the aliphatic protons. |
| Solubility | Generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). Insoluble in water.[4] |
| LogP | The LogP (octanol-water partition coefficient) is predicted to be positive, indicating moderate lipophilicity, consistent with its solubility profile. |
Experimental Protocols: A Practical Approach
To ensure scientific integrity, protocols must be robust and self-validating. The following sections detail standard procedures for the manipulation and analysis of this compound.
Protocol for Boc Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group to liberate the free secondary amine of the tetrahydropyrimidine ring. The causality behind using an anhydrous strong acid is to efficiently catalyze the cleavage while minimizing side reactions. The volatile nature of TFA and DCM facilitates easy removal post-reaction.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and separatory funnel
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction upon acid addition.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the stirred solution. The reaction is often monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude free amine.
-
Validation: The success of the deprotection is confirmed by ¹H NMR (disappearance of the ~1.4 ppm tert-butyl singlet) and mass spectrometry (observation of the mass corresponding to the deprotected product).
Protocol for ¹H NMR Characterization
This protocol ensures the structural integrity and purity of the starting material.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.
-
Homogenization: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative proton ratios.
-
Validation: Confirm the presence of the characteristic tert-butyl singlet at ~1.4 ppm integrating to 9 protons, and the complex multiplets for the ring protons. The absence of significant impurity signals validates the purity of the sample.
Applications in Synthetic and Medicinal Chemistry
The utility of this compound is demonstrated by its application as a versatile intermediate. Its structure allows for the elaboration of the tetrahydropyrimidine core, a scaffold present in numerous biologically active molecules.
It is a key building block for:
-
Pharmaceuticals: Used in the synthesis of complex molecules with therapeutic potential.[1]
-
Heterocyclic Chemistry: Serves as a precursor for more complex, fused heterocyclic systems.[1]
-
Drug Discovery: Employed in the creation of libraries of compounds for screening against biological targets such as enzymes and receptors.[1] For instance, related tetrahydropyrimidine structures have been investigated as capsid assembly modulators for the Hepatitis B virus.[5]
Caption: General synthetic pathway utilizing the subject compound.
Safety and Handling
As with any chemical reagent, proper handling is essential for laboratory safety.
| Hazard Information | Precautionary Measures |
| GHS Pictogram: GHS07 (Exclamation Mark) | P-Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
| Hazard Statements: [6] - H315: Causes skin irritation. - H319: Causes serious eye irritation. - H335: May cause respiratory irritation. | Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. |
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its physicochemical properties are dominated by the presence of the acid-labile Boc protecting group, which allows for its strategic incorporation into complex synthetic routes. A thorough understanding of its stability, reactivity, and spectroscopic signatures—as detailed in this guide—empowers researchers to utilize this reagent with confidence and precision, accelerating the discovery and development of novel chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Boc-1,2,3,6-tetrahydropyridine, 97% | Fisher Scientific [fishersci.ca]
- 5. Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [chemdict.com]
The Diverse Biological Landscape of Tetrahydropyrimidine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of a Privileged Scaffold
Tetrahydropyrimidines (THPMs) represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their broad and potent pharmacological activities.[1][2][3] These scaffolds are integral to a variety of biologically active molecules and serve as a cornerstone in the development of novel therapeutic agents.[4][5] Their structural versatility allows for a wide range of chemical modifications, leading to a diverse library of derivatives with distinct biological profiles. This guide provides an in-depth exploration of the multifaceted biological activities of tetrahydropyrimidine derivatives, offering insights into their mechanisms of action, synthesis, and therapeutic potential.
A Spectrum of Biological Activities: From Antimicrobials to Anticancer Agents
Tetrahydropyrimidine derivatives exhibit a remarkable array of biological activities, making them promising candidates for a multitude of therapeutic areas.[1][6]
Anticancer Activity
A significant body of research highlights the potent anticancer properties of tetrahydropyrimidine derivatives.[7][8][9] Certain derivatives have demonstrated the ability to impede cell cycle progression and exhibit synergistic cytotoxicity with existing clinical drugs, such as EGFR inhibitors.[7] For instance, one study identified a tetrahydropyrimidinecarboxamide derivative, compound 4f, with potent anti-proliferative effects across liver, breast, and lung cancer cell lines, as well as in primary patient-derived glioblastoma cells.[7][9] This compound was also found to inhibit the formation of 3D neurospheres in glioma stem cells, suggesting its potential in targeting cancer stem cells.[9] The anticancer mechanism of some derivatives, like monastrol, involves the inhibition of kinesin Eg5, a motor protein essential for mitotic spindle formation, leading to cell cycle arrest.[6][9]
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of tetrahydropyrimidines is well-documented.[4][8][10][11][12] These compounds have shown efficacy against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][10][12] For example, specific derivatives have exhibited significant inhibitory activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Shigella flexneri.[8] The antimicrobial activity is often influenced by the nature of the substituents on the tetrahydropyrimidine ring.[8][13] Some compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.20 mg/mL against fungi like Trichophyton mentagrophytes.[6][12]
Anti-inflammatory and Analgesic Effects
Tetrahydropyrimidine derivatives have emerged as promising anti-inflammatory and analgesic agents.[5][14][15] Studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[14][16] Some compounds have demonstrated in vivo anti-inflammatory activity comparable or even superior to established drugs like celecoxib.[14] The mechanism of their anti-inflammatory action is believed to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[15]
Antiviral Activity, Including Anti-HIV Properties
The antiviral potential of tetrahydropyrimidines has been explored, with notable activity against a variety of viruses, including Human Immunodeficiency Virus (HIV).[6][8][17] Specific derivatives have shown remarkable anti-HIV-1 activity by inhibiting viral replication.[8] The structural similarity of the pyrimidine core to nucleic acid bases makes these compounds intriguing candidates for targeting viral enzymes and processes.[8]
Calcium Channel Blocking Activity
Tetrahydropyrimidine derivatives have been identified as potent calcium channel blockers, with potential applications in cardiovascular diseases like angina pectoris and hypertension.[18][19][20][21] These compounds can effectively antagonize Ca2+ influx, particularly through L-type calcium channels.[18] Their activity is often compared to established calcium channel blockers like nifedipine, with some derivatives showing comparable or superior potency.[19] Molecular docking studies have further elucidated the interaction of these derivatives with the calcium channel proteins.[18][19]
Other Notable Biological Activities
Beyond the aforementioned activities, tetrahydropyrimidine derivatives have also demonstrated potential in other therapeutic areas:
-
Antidiabetic Activity: Certain derivatives have shown in vitro antidiabetic activity by inhibiting α-glucosidase.[1][12]
-
Anthelmintic Activity: Tetrahydropyrimidines like pyrantel act as potent cholinergic agonists, causing paralysis in parasitic worms.[22][23]
-
Neuroprotective Effects: Some derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's by stabilizing microtubules.[24][25][26][27]
Synthesis of Tetrahydropyrimidine Derivatives: The Biginelli Reaction
The most common and efficient method for synthesizing tetrahydropyrimidine derivatives is the Biginelli reaction .[1][2][10] This one-pot, three-component condensation reaction involves an aldehyde, a β-ketoester, and a urea or thiourea derivative, typically under acidic conditions.[1][10]
General Experimental Protocol for Biginelli Reaction:
A general procedure for the synthesis of tetrahydropyrimidine derivatives via the Biginelli reaction is as follows:
-
A mixture of the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) is prepared.
-
A catalytic amount of an acid (e.g., HCl) is added to the mixture.
-
The reaction mixture is then heated, often under reflux or using microwave irradiation, for a specified period.[1]
-
Upon completion, the reaction mixture is cooled, and the solid product is typically collected by filtration.
-
The crude product is then purified, usually by recrystallization from a suitable solvent like ethanol.[9]
The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1] Various catalysts, including Lewis acids like lanthanum triflate, have also been employed to enhance the efficiency of the reaction.[7][9]
Characterization Techniques
The structural elucidation of the synthesized tetrahydropyrimidine derivatives is crucial and is typically achieved through a combination of spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=S.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of atoms within the molecule.[2][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[2]
-
Elemental Analysis: To determine the elemental composition of the compound.[1][8]
Visualizing the Core: Synthesis and Activity
Diagram 1: The Biginelli Reaction Workflow
Caption: A simplified workflow of the Biginelli reaction for the synthesis of tetrahydropyrimidine derivatives.
Diagram 2: Diverse Biological Activities of Tetrahydropyrimidines
Caption: An overview of the major biological activities exhibited by tetrahydropyrimidine derivatives.
Tabular Summary of Biological Activities and Lead Compounds
| Biological Activity | Key Findings | Example Lead Compound(s) | References |
| Anticancer | Inhibition of cell cycle progression, synergistic effects with clinical drugs, targeting of cancer stem cells. | Compound 4f, Monastrol | [6][7][8][9] |
| Antimicrobial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi. | Compounds 4a, 4b, 4d, 4e, 4f, 4k | [4][6][8][10][11][12] |
| Anti-inflammatory | Reduction of pro-inflammatory mediators (NO, PGE2, TNF-α). | ZL-5015 | [5][14][15][16] |
| Antiviral (Anti-HIV) | Inhibition of HIV-1 replication. | Compounds 4a, 4l | [6][8][17] |
| Calcium Channel Blocker | Antagonism of L-type calcium channels. | Compound 6a | [18][19][20][21] |
| Antidiabetic | Inhibition of α-glucosidase. | Compound 4g | [1][12] |
Conclusion and Future Directions
The tetrahydropyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent versatility of the Biginelli reaction allows for the creation of large and diverse libraries of derivatives, which can be screened for a wide range of biological activities. Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how different substituents on the tetrahydropyrimidine ring influence biological activity is crucial for the rational design of more potent and selective compounds.
-
Mechanism of Action Elucidation: While the biological activities are well-documented, the precise molecular mechanisms of action for many derivatives remain to be fully elucidated. Advanced techniques in molecular biology and biochemistry will be instrumental in this endeavor.
-
In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of New Therapeutic Areas: The broad biological activity spectrum of tetrahydropyrimidines suggests that their therapeutic potential may extend beyond the currently explored areas.
References
- 1. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 2. Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives - ProQuest [proquest.com]
- 3. rjstonline.com [rjstonline.com]
- 4. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]
- 10. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chemrevlett.com [chemrevlett.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. Antiviral activity of pyrimidine containing compounds: Patent review. | Semantic Scholar [semanticscholar.org]
- 18. alliedacademies.org [alliedacademies.org]
- 19. mdpi.com [mdpi.com]
- 20. alliedacademies.org [alliedacademies.org]
- 21. Synthesis of novel calcium channel blockers with ACE2 inhibition and dual antihypertensive/anti-inflammatory effects: A possible therapeutic tool for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 23. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 24. Characterization of Brain-Penetrant Pyrimidine-Containing Molecules with Differential Microtubule-Stabilizing Activities Developed as Potential Therapeutic Agents for Alzheimer's Disease and Related Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Roles of Tetramethylpyrazine During Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
The Formation of Tert-Butyl Tetrahydropyrimidine-1(2H)-carboxylate: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto this heterocyclic system provides a versatile intermediate for further synthetic elaboration in drug discovery and development. This in-depth technical guide elucidates the mechanism of formation of tert-butyl tetrahydropyrimidine-1(2H)-carboxylate, offering a comprehensive overview of the underlying chemical principles, a detailed experimental protocol, and a discussion of the critical parameters that govern this transformation.
Introduction
This compound is a key building block in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical applications. The Boc group serves as a robust yet readily cleavable protecting group for the nitrogen atom within the tetrahydropyrimidine ring, enabling selective functionalization at other positions. Understanding the mechanism of its formation is paramount for optimizing reaction conditions, maximizing yields, and minimizing impurities. This guide will delve into the sequential chemical events that lead to the formation of this important synthetic intermediate.
Core Synthesis Strategy: A Two-Stage Approach
The formation of this compound is typically achieved through a two-stage process:
-
Mono-Boc Protection of a Diamine Precursor: The synthesis commences with the selective protection of one of the amino groups of a suitable 1,3-diamine, most commonly 1,3-diaminopropane.
-
Cyclization with an Aldehyde: The resulting mono-Boc-protected diamine is then cyclized with an appropriate one-carbon electrophile, typically formaldehyde or its equivalent, to form the tetrahydropyrimidine ring.
Part 1: Synthesis of the Key Precursor: N-Boc-1,3-Diaminopropane
The selective mono-protection of a symmetric diamine like 1,3-diaminopropane is a critical first step. The reaction relies on the nucleophilic attack of one of the amino groups on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).
Mechanism of Mono-Boc Protection
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of 1,3-diaminopropane attacks a carbonyl carbon of Boc₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the expulsion of a tert-butoxide anion and carbon dioxide, to yield the protonated N-Boc-1,3-diaminopropane. A base, often an excess of the starting diamine or an added non-nucleophilic base like triethylamine, then deprotonates the ammonium ion to give the desired product.
Caption: Mechanism of Mono-Boc Protection of 1,3-Diaminopropane.
Experimental Protocol: Synthesis of N-Boc-1,3-diaminopropane
This protocol describes a common laboratory-scale synthesis of N-Boc-1,3-diaminopropane.[1]
Materials:
-
1,3-Diaminopropane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of 1,3-diaminopropane (e.g., 20.0 g, 172 mmol) in dichloromethane (DCM, 50 mL) cooled to 0°C in an ice bath, a solution of di-tert-butyl dicarbonate (Boc₂O, e.g., 3.75 g, 17.2 mmol) in DCM (24 mL) is added slowly.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 18 hours.
-
The resulting precipitate is removed by filtration.
-
The filtrate is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 x 50 mL), water (2 x 50 mL), and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield N-Boc-1,3-diaminopropane as an oily product.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 84% | [1] |
| Reaction Time | 18 hours | [1] |
| Reaction Temperature | 0°C to room temperature | [1] |
Part 2: Cyclization to Form the Tetrahydropyrimidine Ring
The second stage of the synthesis involves the reaction of N-Boc-1,3-diaminopropane with formaldehyde. This reaction proceeds through the formation of key intermediates, leading to the desired six-membered heterocyclic ring.
Mechanism of Cyclization
While the precise mechanism can be influenced by reaction conditions, a plausible pathway involves the following steps:
-
Hemiaminal Formation: The free primary amine of N-Boc-1,3-diaminopropane acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde, forming a hemiaminal intermediate.
-
Iminium Ion Formation: The hemiaminal can then be protonated (if under acidic conditions) or lose water to form a reactive N-acylimminium ion or a simple iminium ion.
-
Intramolecular Cyclization: The Boc-protected nitrogen atom, although less nucleophilic than a free amine, can then attack the iminium ion in an intramolecular fashion. This key step forms the six-membered ring.
-
Deprotonation: Finally, deprotonation of the resulting cyclic intermediate yields the stable this compound.
Caption: Proposed Mechanism for the Cyclization Reaction.
It is noteworthy that in some synthetic routes for related structures, the Boc group is removed prior to cyclization.[2] However, for the direct synthesis of the title compound, the reaction conditions are controlled to favor the intramolecular cyclization of the Boc-protected intermediate.
Experimental Protocol: Synthesis of this compound
A general procedure for the cyclization of an N-protected diamine with paraformaldehyde can be adapted for this synthesis.[2]
Materials:
-
N-Boc-1,3-diaminopropane
-
Paraformaldehyde
-
A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
A catalyst (optional, e.g., a mild acid or base, to be determined empirically)
Procedure:
-
Dissolve N-Boc-1,3-diaminopropane in the chosen solvent.
-
Add paraformaldehyde to the solution.
-
The reaction may be stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up. This may involve washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel.
Quantitative Data:
Specific yield and reaction conditions for this direct cyclization are not extensively reported in readily available literature and would likely require optimization.
Structural Characterization
The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm), as well as signals for the methylene protons of the tetrahydropyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group, and the carbons of the tetrahydropyrimidine ring.
-
IR Spectroscopy: The infrared spectrum would exhibit a strong absorption band corresponding to the carbonyl stretching of the carbamate group (around 1680-1700 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the product (186.25 g/mol ).
Conclusion
The formation of this compound is a fundamentally important transformation in synthetic organic chemistry, providing a valuable building block for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The mechanism proceeds through a well-defined sequence of nucleophilic attack, intermediate formation, and intramolecular cyclization. A thorough understanding of this mechanism, coupled with carefully controlled experimental conditions, is essential for the successful and efficient synthesis of this versatile intermediate. This guide provides the foundational knowledge for researchers and drug development professionals to confidently employ this chemistry in their synthetic endeavors.
References
The Evolving Landscape of Substituted Tetrahydropyrimidines: A Technical Guide for Drug Discovery
Introduction: The Tetrahydropyrimidine Core - A Scaffold of Pharmacological Significance
In the landscape of medicinal chemistry, the tetrahydropyrimidine (THPM) nucleus stands out as a "privileged scaffold." Its inherent structural features and synthetic accessibility have made it a cornerstone for the development of a multitude of biologically active compounds. These heterocyclic systems are integral to a wide range of therapeutic agents, demonstrating activities that span from antimicrobial and anticancer to anti-inflammatory and antiviral.[1][2] The versatility of the THPM core lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of substituted tetrahydropyrimidines, offering field-proven insights for researchers and drug development professionals.
Core Synthesis Methodology: Mastering the Biginelli Reaction
The most prominent and efficient method for synthesizing the tetrahydropyrimidine core is the Biginelli reaction, a one-pot, three-component condensation first reported in 1891.[3] This reaction's enduring appeal lies in its operational simplicity and the structural complexity it generates in a single step, combining an aldehyde, a β-ketoester, and a (thio)urea.
Causality of the Biginelli Reaction Mechanism
Understanding the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. The most widely accepted mechanism proceeds through an iminium intermediate, which is the rate-determining step.
-
Aldehyde-Urea Condensation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea (or thiourea). The urea's nucleophilic nitrogen attacks the protonated carbonyl carbon of the aldehyde. Subsequent dehydration forms an N-acylimine ion intermediate. This initial step is crucial as the electrophilicity of the aldehyde and the nucleophilicity of the urea derivative directly impact the reaction rate.
-
Nucleophilic Addition: The β-ketoester, in its enol form, then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step establishes the key C4-C5 bond of the pyrimidine ring.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization where the remaining free amino group of the urea moiety attacks the ester carbonyl group. A final dehydration step yields the stable 3,4-dihydropyrimidin-2(1H)-one (DHPM) ring system.
Detailed Protocol: Synthesis of a Model Tetrahydropyrimidine
This protocol describes a general, reliable method for the synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The choice of a Lewis acid catalyst like lanthanum triflate often provides higher yields and shorter reaction times compared to classical Brønsted acids.
Materials:
-
4-Methoxybenzaldehyde (1 mmol, 136.15 mg)
-
Ethyl acetoacetate (1 mmol, 130.14 mg)
-
Urea (1.5 mmol, 90.09 mg)
-
Lanthanum (III) triflate (La(OTf)₃) (10 mol%, 58.6 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL), reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 4-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and lanthanum (III) triflate (10 mol%).
-
Solvent Addition: Add 5 mL of ethanol to the flask. The choice of ethanol is strategic; it effectively dissolves the reactants while being a poor solvent for the final product, facilitating precipitation upon cooling.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane, 1:2). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product is often of high purity. However, for analytical purposes, it can be recrystallized from hot ethanol to yield pure white crystals.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Pharmacological Applications & Structure-Activity Relationships (SAR)
The therapeutic potential of THPMs is vast. The strategic modification of substituents at the C2, C4, and C5 positions of the pyrimidine ring profoundly influences their biological activity.
Anticancer Activity
A significant number of THPM derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2] The mechanism often involves the inhibition of key cellular processes, such as cell cycle progression. For example, the well-known inhibitor Monastrol targets the mitotic kinesin Eg5, leading to mitotic arrest and apoptosis.
Structure-Activity Relationship for Anticancer Agents:
-
C4 Position: The nature of the substituent at the C4 position is a critical determinant of cytotoxicity.
-
Aromatic Ring: An aryl group at C4 is generally favored. The substitution pattern on this phenyl ring is crucial. Electron-withdrawing groups (e.g., -Cl, -Br, -CF₃) at the meta or para positions often enhance cytotoxic activity.[4]
-
Heteroaromatic Rings: Replacing the phenyl ring with a heteroaromatic moiety can also lead to potent compounds.[4]
-
-
C2 Position: The substitution at the C2 position (X=O or S) modulates the compound's properties. Thio-analogs (X=S) sometimes exhibit enhanced activity compared to their oxo-counterparts.
-
C5 Position: The ester group at C5 is a common feature. Modifications to this group, such as converting it to an amide, can significantly alter activity and pharmacokinetic properties. Benzyl esters at this position have been reported in novel cytotoxic agents.[4]
-
N1/N3 Positions: Substitution on the urea nitrogens can influence lipophilicity and target engagement. N1 methylation, for instance, can impact the activity profile.
| Position | Substituent Type | General Effect on Anticancer Activity | Reference |
| C4-Aryl | Electron-withdrawing group (e.g., Br, Cl, CF₃) | Increased cytotoxicity | [4] |
| C4-Aryl | Electron-donating group (e.g., OCH₃) | Variable, often less potent | [5] |
| C4 | Heteroaromatic ring | Can enhance activity | [4] |
| C2 | Thione (C=S) vs. Carbonyl (C=O) | Thio-analogs can show increased activity | [6] |
| C5 | Ester vs. Amide | Can modulate activity and properties | [4] |
Antimicrobial Activity
THPMs also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][7]
Structure-Activity Relationship for Antimicrobial Agents:
-
C4-Aryl Ring: Similar to anticancer activity, the presence of electron-withdrawing groups on the C4-phenyl ring generally enhances antibacterial and antifungal effects.[5][7] This is likely due to increased lipophilicity, which may facilitate membrane transport.
-
C5-Ester Group: The nature of the ester at C5 can influence the spectrum of activity.
-
N1-Position: Methylation at the N-1 position appears to have a minimal role in the antibacterial activity of some series.[7]
-
Exocyclic Moiety: When synthesized using guanidine instead of urea, the resulting 2-amino-dihydropyrimidines show significant activity. The guanidine moiety is often crucial for the antibacterial effect in this class of compounds.[8]
| Position | Substituent Type | General Effect on Antimicrobial Activity | Reference |
| C4-Aryl | Electron-withdrawing group (e.g., Cl, Br) | Increased activity | [5][7] |
| C4 | Alkyl group | Can exhibit good activity (e.g., against S. aureus) | [7] |
| C2 | Amino (from Guanidine) | Often essential for potent antibacterial activity | [8] |
| N1 | Methylation | Minimal effect observed in some studies | [7] |
Protocols for Biological Evaluation: A Self-Validating System
To ensure the trustworthiness of biological data, standardized and well-controlled assays are essential. The following protocols for cytotoxicity and antimicrobial susceptibility testing represent self-validating systems for the primary screening of novel THPM derivatives.
General Workflow for Biological Evaluation
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.[1][3]
Materials:
-
96-well flat-bottom sterile microplates
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
THPM stock solutions (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multi-channel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the THPM compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix gently by shaking the plate on an orbital shaker for 15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.[1][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
Materials:
-
96-well sterile microplates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
THPM stock solutions (as above)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer (for inoculum standardization)
Procedure:
-
Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Serial Dilution: Add 50 µL of the highest concentration of the test compound (prepared at 2x the final desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well. This results in wells with 50 µL of serially diluted compound.
-
Inoculation: Inoculate each well with 50 µL of the standardized bacterial inoculum, bringing the final volume to 100 µL. Leave a well with broth only (sterility control) and a well with broth and inoculum but no compound (growth control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[13] The results can be confirmed by reading the absorbance at 600 nm.
Conclusion and Future Outlook
Substituted tetrahydropyrimidines continue to be a highly productive scaffold in the pursuit of novel therapeutic agents. The Biginelli reaction provides a robust and versatile platform for generating chemical diversity. A deep understanding of the structure-activity relationships, particularly concerning the substitutions on the C4-aryl ring, is critical for rationally designing potent and selective inhibitors. The systematic application of validated biological assays, such as the MTT and MIC protocols described herein, ensures the generation of reliable data to guide drug discovery programs. Future research will likely focus on exploring novel catalytic systems for the Biginelli reaction, expanding the diversity of the building blocks, and applying advanced computational methods to better predict the biological activity and targets of new THPM derivatives.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA interaction of selected tetrahydropyrimidine and its effects against CCl4-induced hepatotoxicity in vivo: Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
spectroscopic data (NMR, IR, MS) for Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in organic and medicinal chemistry. As a saturated heterocyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group, its structural elucidation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's spectroscopic signature for synthesis confirmation, purity assessment, and further reaction planning.
Introduction: The Role and Structure of this compound
This compound (molecular formula C₉H₁₈N₂O₂) is a valuable building block in synthetic chemistry.[1] The Boc group offers a stable yet readily cleavable protecting group for the cyclic secondary amine, enabling selective functionalization at other positions of the molecule.[1] Its application is prevalent in the synthesis of complex nitrogen-containing heterocycles, which are foundational scaffolds in many biologically active compounds and pharmaceutical agents.[1][2][3][4]
Accurate characterization is paramount to ensure the integrity of subsequent synthetic steps. This guide details the expected spectroscopic data and provides the scientific rationale behind the interpretation of each signal and absorption band.
Molecular Structure and Key Features:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.5 - 5.5 | Broad Singlet | 1H | N-H | The N-H proton of the secondary amine is typically broad due to quadrupole broadening and potential exchange. Its chemical shift is variable. |
| ~3.3 - 3.5 | Triplet | 2H | N-CH₂-C | Methylene group adjacent to the unprotected nitrogen (C4-H₂). The triplet arises from coupling to the adjacent C5-H₂ protons. |
| ~3.1 - 3.3 | Triplet | 2H | N(Boc)-CH₂-C | Methylene group adjacent to the Boc-protected nitrogen (C6-H₂). It is slightly upfield compared to C4-H₂ due to the electron-donating nature of the carbamate. |
| ~1.8 - 2.0 | Quintet | 2H | C-CH₂-C | Methylene group at C5, coupled to both C4-H₂ and C6-H₂ protons, resulting in a quintet or multiplet. |
| 1.48 | Singlet | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet due to the absence of adjacent protons, a characteristic signal for a Boc group.[5] |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering proton signals.[6]
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[6]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Spectral Width: Set to approximately 12-15 ppm to cover the entire range of proton chemical shifts.
-
Number of Scans: 16-32 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | N-C =O | The carbonyl carbon of the carbamate group is significantly deshielded and appears in the characteristic ester/carbamate region.[5] |
| ~79.5 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group.[5] |
| ~45.0 | N(Boc)-C H₂ | The C6 carbon adjacent to the Boc-protected nitrogen. |
| ~42.0 | N-C H₂ | The C4 carbon adjacent to the secondary amine. |
| ~40.0 | C H₂-N-C H₂ | The C2 carbon situated between two nitrogen atoms (aminal carbon). |
| 28.4 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group, a highly characteristic signal for the Boc protecting group.[5] |
| ~25.0 | C-C H₂-C | The C5 carbon in the middle of the propylene bridge. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Use the same spectrometer, switching to the ¹³C nucleus frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Set to ~220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Similar processing steps as for ¹H NMR are applied. The CDCl₃ solvent peak at 77.16 ppm is used for calibration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3340 | Medium, Broad | N-H Stretch | Secondary Amine (N-H) |
| 2975, 2850 | Strong | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1695 | Strong, Sharp | C=O Stretch | Amide/Carbamate Carbonyl |
| ~1410 | Medium | C-N Stretch | Amine |
| ~1160 | Strong | C-O Stretch | Ester/Carbamate |
Causality in IR Spectroscopy:
-
The strong and sharp absorption around 1695 cm⁻¹ is a definitive indicator of the carbamate carbonyl (C=O) group. Its position reflects the electronic effect of being bonded to both a nitrogen and an oxygen atom.
-
The broad peak around 3340 cm⁻¹ is characteristic of an N-H bond, with the broadening caused by hydrogen bonding.
-
The strong bands below 3000 cm⁻¹ confirm the presence of saturated C-H bonds from the tetrahydropyrimidine ring and the tert-butyl group.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The compound, if a liquid, can be analyzed as a thin film between two salt (NaCl or KBr) plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Analysis: The sample is placed in the beam of an FT-IR spectrometer. A background spectrum of air (or the salt plates) is recorded first and subtracted from the sample spectrum.
-
Data Collection: The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z (Mass/Charge) | Proposed Fragment | Rationale for Fragmentation |
| 186 | [M]⁺ | Molecular ion peak corresponding to the full molecule (C₉H₁₈N₂O₂).[1] |
| 130 | [M - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the tert-butyl group via a McLafferty-type rearrangement, a very common fragmentation for Boc-protected compounds.[7] |
| 101 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy radical. |
| 87 | [C₄H₉O₂]⁺ | Fragment corresponding to the Boc group itself. |
| 57 | [C₄H₉]⁺ | Tert-butyl cation, often the base peak in the spectrum of Boc-protected compounds due to its stability. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: In Electron Ionization (EI) mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is a process of data integration. No single technique provides all the necessary information, but together they offer a self-validating system.
Caption: Workflow for the structural elucidation of the target compound.
This workflow illustrates how the molecular weight from MS, functional group information from IR, and detailed structural framework from NMR are collectively used to unambiguously confirm the identity and purity of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. worldscientific.com [worldscientific.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [soar.wichita.edu]
Methodological & Application
Synthesis Protocol for Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate: An Application Note for Researchers
Introduction
Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and drug development. The tetrahydropyrimidine scaffold is a core structural motif in a variety of biologically active compounds, and the tert-butyloxycarbonyl (Boc) protecting group provides a crucial handle for subsequent synthetic transformations.[1] This application note provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol is grounded in established chemical principles, ensuring reliability and reproducibility.
The synthesis proceeds in two distinct stages: first, the formation of the hexahydropyrimidine ring via cyclocondensation of 1,3-diaminopropane and formaldehyde.[2][3] This is followed by the selective N-Boc protection of the cyclic secondary amine using di-tert-butyl dicarbonate (Boc anhydride).[4][5] This guide emphasizes the causality behind experimental choices and provides a self-validating system for achieving the target compound with high purity.
Materials and Equipment
Reagents and Solvents:
| Reagent/Solvent | Grade | Supplier |
| 1,3-Diaminopropane | ≥99% | Sigma-Aldrich |
| Formaldehyde | 37 wt. % in H₂O | Fisher Scientific |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97.0% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ||
| Brine | ||
| Deuterated Chloroform (CDCl₃) | for NMR | Cambridge Isotope Laboratories |
Equipment:
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)
Experimental Protocol
Step 1: Synthesis of Hexahydropyrimidine
This step involves the formation of the heterocyclic ring through the condensation of 1,3-diaminopropane with formaldehyde. The reaction proceeds via the formation of imine intermediates which then cyclize to form the stable six-membered ring.[2][3]
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-diaminopropane (5.0 g, 67.5 mmol).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add formaldehyde (37 wt. % in H₂O, 5.5 mL, 74.2 mmol) dropwise to the stirred 1,3-diaminopropane over a period of 15 minutes.
-
Causality: The slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of polymeric side products.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The resulting solution of hexahydropyrimidine is used directly in the next step without purification.
Step 2: Synthesis of this compound
This step introduces the Boc protecting group onto one of the secondary amine nitrogens of the hexahydropyrimidine ring. Di-tert-butyl dicarbonate is a highly effective and widely used reagent for this transformation.[4][5]
Procedure:
-
To the crude hexahydropyrimidine solution from Step 1, add dichloromethane (DCM, 50 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 14.7 g, 67.5 mmol) in DCM (30 mL).
-
Slowly add the Boc₂O solution to the stirred hexahydropyrimidine solution over 30 minutes.
-
Causality: The use of an equimolar amount of Boc₂O favors mono-protection. The reaction is performed at 0 °C to enhance selectivity and control the reaction rate.
-
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by TLC (Eluent: 10% Methanol in DCM). The product should have a higher Rf value than the starting material.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 50 mL), water (2 x 50 mL), and brine (50 mL).[4]
-
Causality: The aqueous washes remove unreacted starting materials, water-soluble byproducts, and any remaining formaldehyde.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford this compound as a colorless to pale yellow oil.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic peaks for the tert-butyl group (a singlet around 1.4-1.5 ppm) and the methylene protons of the tetrahydropyrimidine ring.
-
¹³C NMR (101 MHz, CDCl₃): The spectrum should display signals corresponding to the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the carbons of the tetrahydropyrimidine ring.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a peak corresponding to the molecular ion plus a proton [M+H]⁺.
Workflow Diagram
References
- 1. tert-butyl 2-oxo-1,3-diazinane-1-carboxylate | CAS: 131056-76-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Boc-1,3-propanediamine | 75178-96-0 [chemicalbook.com]
- 5. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]
The Strategic Deployment of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the myriad of heterocyclic systems, the tetrahydropyrimidine nucleus has garnered significant attention as a "privileged scaffold." This core structure is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including antibacterial, antifungal, and anticancer activities.[1] The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group at the N1 position, yielding Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate , furnishes a versatile and highly valuable building block for drug discovery endeavors. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the multifaceted applications and experimental protocols involving this key synthetic intermediate.
The primary utility of this compound lies in its capacity to serve as a conformationally restricted diamine surrogate.[2] The cyclic nature of the tetrahydropyrimidine ring system imparts a degree of rigidity that is often sought after in rational drug design. By pre-organizing the spatial orientation of substituent groups, this scaffold can lead to a more favorable entropy of binding to biological targets, potentially enhancing potency and selectivity. The Boc protecting group plays a crucial role in this context, enabling selective functionalization of the otherwise reactive secondary amine at the N3 position, thereby allowing for the controlled and directional elaboration of molecular complexity.[2]
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
The application of this compound spans several key areas of therapeutic research, most notably in the development of kinase inhibitors and modulators of G-protein coupled receptors (GPCRs).
Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[] The tetrahydropyrimidine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The N-Boc protected synthon provides a robust starting point for the construction of diverse libraries of compounds for screening against various kinase targets.
The general synthetic strategy involves the initial functionalization of the N3 position of this compound, followed by deprotection of the Boc group and subsequent elaboration at the N1 position. This stepwise approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: N-Arylation of this compound
This protocol details a typical Buchwald-Hartwig amination reaction for the introduction of an aryl group at the N3 position, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).
-
Add sodium tert-butoxide (1.4 mmol) to the flask.
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the flask and heat the reaction mixture at 100 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-arylated product.
Causality Behind Experimental Choices:
-
The use of a palladium catalyst and a phosphine ligand is essential for facilitating the carbon-nitrogen bond formation in the Buchwald-Hartwig reaction.
-
Xantphos is a bulky, electron-rich ligand that often proves effective for the coupling of sterically hindered amines.
-
Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
-
An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group, a necessary step to enable further functionalization at the N1 position.
Materials:
-
N-arylated this compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-arylated this compound derivative (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5 mL) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Causality Behind Experimental Choices:
-
Trifluoroacetic acid is a strong acid that effectively cleaves the acid-labile tert-butoxycarbonyl group.
-
The reaction is typically performed at room temperature to ensure complete deprotection without significant side reactions.
-
The neutralization step is necessary to quench the excess acid and isolate the free amine product.
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the elaboration of this compound into a disubstituted tetrahydropyrimidine derivative.
Caption: General synthetic workflow for derivatization.
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| CAS Number | 867065-85-8 |
| Storage Conditions | 2-8°C, under inert atmosphere |
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established and robust chemical transformations. The progress and purity of the products at each step should be rigorously monitored by standard analytical techniques such as TLC, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected spectral data for the starting material and key intermediates should be used as a benchmark for validation. For instance, the successful Boc deprotection in Protocol 2 will be clearly indicated by the disappearance of the characteristic tert-butyl signal in the ¹H NMR spectrum.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in medicinal chemistry. Its ability to provide a conformationally constrained diamine scaffold, coupled with the synthetic tractability offered by the Boc protecting group, makes it an attractive starting material for the synthesis of a wide range of bioactive molecules. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this synthon in their drug discovery programs. The continued exploration of novel synthetic methodologies and the application of this scaffold to new biological targets will undoubtedly lead to the discovery of next-generation therapeutics.
References
Application Notes & Protocols: Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate in Modern Organic Synthesis
Introduction: The Tetrahydropyrimidine Scaffold and the Utility of a Boc-Protected Building Block
The tetrahydropyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives are known to possess a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] The core structure, featuring a cyclic amidine or diamine moiety, serves as a versatile pharmacophore capable of engaging in crucial hydrogen bonding interactions with biological targets.[4]
Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate (CAS 867065-85-8), hereafter referred to as 1 , is a key building block that provides synthetic chemists with a stable, easy-to-handle precursor to this important scaffold. The tert-butyloxycarbonyl (Boc) group at the N1 position serves two critical functions: it masks the reactivity of one of the nitrogen atoms and increases the compound's solubility in common organic solvents. This protection strategy allows for selective functionalization at the electronically distinct N3 secondary amine position. Subsequently, the Boc group can be cleanly removed under mild acidic conditions, revealing the N1 amine for further elaboration or to yield the final target molecule.[5]
This guide provides an in-depth exploration of the synthetic utility of 1 , detailing its application in N-functionalization and its role as a precursor for more complex cyclic guanidines. We will present field-proven protocols, explain the rationale behind experimental choices, and offer insights into potential challenges.
Core Synthetic Transformations and Strategies
The primary utility of 1 stems from its ability to undergo selective modification at the N3 position, followed by optional deprotection at N1. This sequential reactivity is the cornerstone of its application as a versatile building block.
Figure 1. Logical workflow for the synthetic applications of this compound (Boc-THP, 1 ).
Selective N-Functionalization at the N3 Position
The secondary amine at the N3 position of building block 1 is a nucleophilic site available for a variety of functionalization reactions, most commonly alkylation and acylation. The electron-withdrawing nature of the N1-carbamate slightly reduces the nucleophilicity of N3 compared to a simple cyclic secondary amine, but it readily reacts under standard conditions.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is typically chosen for N-alkylation. NaH is a strong, irreversible base suitable for less reactive alkylating agents, while K₂CO₃ is a milder base often sufficient for reactive electrophiles like benzyl or allyl halides. The choice of base prevents competition with the N3-amine for the electrophile.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base and do not interfere with the nucleophilic attack.
-
Acylation: For N-acylation, coupling reagents like BOP or PyBOP are effective for forming amide bonds with carboxylic acids, particularly in peptide synthesis contexts.[6][7] Alternatively, direct reaction with acyl chlorides in the presence of a tertiary amine base (e.g., triethylamine) to scavenge the HCl byproduct is a straightforward and common method.[8]
This protocol provides a representative method for the alkylation of 1 with an active electrophile like benzyl bromide.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL per 1 mmol of 1 ).
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the solvent and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of this compound (1 ) (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stirring: Allow the mixture to stir at 0 °C for 20-30 minutes. The evolution of hydrogen gas should cease.
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N3-alkylated product.
Table 1: Representative N3-Alkylation Reactions of Compound 1
| Entry | Alkylating Agent (R-X) | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Benzyl bromide | NaH | THF | 85-95 |
| 2 | Methyl iodide | NaH | THF | 80-90 |
| 3 | Propargyl bromide | K₂CO₃ | DMF | 75-85 |
| 4 | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 70-80 |
Yields are estimated based on analogous reactions on similar N-Boc protected heterocyclic systems.
N1-Deprotection: Unveiling the Core Scaffold
A primary function of 1 is to serve as a stable precursor to the 1,4,5,6-tetrahydropyrimidine core. The Boc group is prized for its stability to a wide range of nucleophilic and basic conditions, yet its facile removal under acidic conditions makes it an ideal protecting group.
Causality Behind Experimental Choices:
-
Acidic Reagents: Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is the most common and effective method. The reaction is typically fast and clean, proceeding at room temperature. The byproducts, tert-butanol and isobutylene, are volatile and easily removed.
-
Alternative Reagents: For substrates containing other acid-labile functional groups, milder conditions may be required. 4M HCl in dioxane is a common alternative.[4] Recently, methods using oxalyl chloride in methanol have been reported for mild deprotection, which can be advantageous for complex molecules with sensitive functionalities.
References
- 1. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedicineonline.org [biomedicineonline.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Large-Scale Synthesis of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
This compound, commonly referred to as N-Boc-tetrahydropyrimidine, is a pivotal cyclic carbamate intermediate in modern organic synthesis and medicinal chemistry. Its structure incorporates a tetrahydropyrimidine ring, a motif found in various biologically active compounds, with one of the nitrogen atoms protected by the sterically bulky and chemically robust tert-butyloxycarbonyl (Boc) group. This strategic protection allows for selective functionalization at other positions of the molecule without interference from the protected secondary amine.[1] Consequently, it serves as a critical building block in the multi-step synthesis of complex pharmaceutical agents and novel chemical entities.[1]
This guide provides a detailed, field-proven protocol for the large-scale synthesis of this intermediate. The methodology is designed for scalability, safety, and reproducibility, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind each procedural choice.
Optimized Synthetic Pathway: A Two-Step, One-Pot Approach
The synthesis is efficiently achieved through a two-step process that can be conducted in a "one-pot" fashion, minimizing the need for isolation of the potentially unstable tetrahydropyrimidine intermediate. The pathway involves the initial cyclocondensation of 1,3-diaminopropane with a formaldehyde equivalent, followed by the in-situ N-acylation (Boc protection) of the resulting cyclic amine.
Part 1: Detailed Synthesis Protocol
This protocol is optimized for a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[2]
Step 1: In-Situ Formation of Tetrahydropyrimidine
Rationale: This step involves the acid-catalyzed condensation of a diamine and an aldehyde to form the cyclic hexahydropyrimidine ring. Using paraformaldehyde as a solid source of formaldehyde is advantageous for large-scale operations as it is easier to handle and dose accurately compared to aqueous formalin. Methanol serves as an excellent solvent that facilitates the depolymerization of paraformaldehyde and dissolves the reactants. The reaction is typically exothermic and requires initial cooling to maintain control.
Materials & Equipment:
-
Multi-neck, round-bottom flask or jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
-
1,3-Diaminopropane
-
Paraformaldehyde
-
Methanol (MeOH), anhydrous
-
Addition funnel
Procedure:
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, thermocouple, and a nitrogen inlet. Ensure the system is inert by purging with nitrogen.
-
Charge Reactants: Charge the reactor with 1,3-diaminopropane (1.0 eq) and anhydrous methanol (approx. 5-10 mL per gram of diamine).
-
Cooling: Begin stirring and cool the solution to 0-5 °C using an ice bath or a chiller.
-
Addition of Paraformaldehyde: Slowly add paraformaldehyde (1.05 eq) in portions over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for an additional 2-3 hours.
-
Monitoring (Optional): The formation of the tetrahydropyrimidine intermediate can be monitored by GC-MS. However, due to its high reactivity, the crude solution is typically carried directly into the next step without isolation.
Step 2: N-Boc Protection
Rationale: This step introduces the Boc protecting group onto the secondary amine of the newly formed ring. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for this transformation. A tertiary amine base, such as triethylamine (TEA), is crucial to act as an acid scavenger, neutralizing the proton generated during the acylation and driving the reaction to completion.[3] Dichloromethane (DCM) is used as a co-solvent to ensure all components, particularly the Boc₂O, remain fully dissolved. The dropwise addition of Boc₂O helps to control the exotherm of the reaction.
Materials & Equipment:
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Addition of Base: To the crude methanolic solution of tetrahydropyrimidine from Step 1, add triethylamine (1.5 eq).
-
Solvent Addition: Add anhydrous dichloromethane (an equal volume to the methanol used).
-
Cooling: Re-cool the reaction mixture to 0-5 °C.
-
Boc₂O Addition: Prepare a solution of Di-tert-butyl dicarbonate (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature overnight (12-16 hours) to ensure complete conversion.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[4]
Step 3: Work-up and Purification
Rationale: The work-up procedure is designed to remove water-soluble byproducts (TEA-hydrochloride) and unreacted reagents. An aqueous wash is followed by extraction into an organic solvent.[4] The organic layer is then washed with brine to remove residual water and dried over an anhydrous salt.[3] For large-scale synthesis, purification via distillation under reduced pressure is often more practical and economical than column chromatography.
Materials & Equipment:
-
Separatory funnel or reactor equipped for liquid-liquid extraction
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol and dichloromethane.
-
Aqueous Quench & Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Phase Separation: Collect the organic (upper) layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine & Wash: Combine all organic extracts and wash sequentially with 1M HCl (to remove residual TEA), saturated sodium bicarbonate solution (to neutralize), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[3][4]
-
Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.
-
Purification: For high purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient). For most applications on a large scale, vacuum distillation is the preferred method.
Part 2: Data Presentation & Characterization
Quantitative Data & Physicochemical Properties
The following tables summarize the reagent quantities for a representative 1-mole scale synthesis and the expected analytical data for the final product.
Table 1: Reagent & Reaction Parameters (1.0 mole scale)
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (g) |
|---|---|---|---|---|
| 1,3-Diaminopropane | C₃H₁₀N₂ | 74.12 | 1.0 | 74.1 g |
| Paraformaldehyde | (CH₂O)n | ~30.03 | 1.05 | 31.5 g |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.5 | 151.8 g |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 1.1 | 240.1 g |
Table 2: Analytical & Physical Data for this compound
| Property | Value |
|---|---|
| CAS Number | 867065-85-8[5] |
| Molecular Formula | C₉H₁₈N₂O₂[1] |
| Molecular Weight | 186.25 g/mol [1] |
| Appearance | Colorless to light yellow oil or low-melting solid |
| Purity (Typical) | ≥95% (by HPLC/GC) |
| Storage | 2-8°C, dry and sealed away from light[1] |
Part 3: Visualization of Workflow & Mechanism
To aid in understanding the process flow and chemical transformations, the following diagrams are provided.
Caption: High-level workflow for the large-scale synthesis.
Caption: Simplified mechanism of the N-Boc protection step.
Part 4: Safety & Handling
Chemical synthesis on a large scale requires stringent adherence to safety protocols. The primary hazards associated with this procedure are outlined below.
-
1,3-Diaminopropane: Corrosive and causes severe skin burns and eye damage. Handle only in a fume hood with appropriate gloves and eye protection.
-
Paraformaldehyde: Toxic if inhaled or swallowed. It is a suspected carcinogen. Avoid generating dust.
-
Triethylamine (TEA): Flammable liquid and vapor. Corrosive and harmful if inhaled.
-
Di-tert-butyl dicarbonate (Boc₂O): Irritant. Can cause respiratory irritation. Best handled as a solution when possible.
-
Solvents (Methanol, DCM): Methanol is flammable and toxic. Dichloromethane is a volatile suspected carcinogen. All solvent transfers should be performed in a well-ventilated area.
Mandatory Precautions:
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[2]
-
Ventilation: All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors and dust.[2]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have appropriate spill kits on hand.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents down the drain.[2]
References
Application Note: Comprehensive Analytical Characterization of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
An In-depth Technical Guide
Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate (CAS: 867065-85-8). As a valuable heterocyclic building block in medicinal chemistry and drug discovery, rigorous confirmation of its identity, purity, and stability is paramount.[1] This guide presents a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. For each technique, we provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices and guidance on data interpretation, empowering researchers to achieve robust and reliable characterization.
Introduction: The Need for Orthogonal Characterization
This compound is a cyclic carbamate, a structural motif found in various small-molecule therapeutics.[2][3] It serves as a key intermediate where the tert-butoxycarbonyl (Boc) group acts as a protecting group for the cyclic secondary amine, allowing for selective chemical modifications at other positions.[1] The integrity of such a building block is critical, as impurities or structural ambiguities can compromise the outcome of multi-step syntheses and the biological activity of the final compounds.
A multi-faceted analytical approach is therefore not just recommended but essential. Relying on a single technique can be misleading. For instance, while NMR spectroscopy is unparalleled for structural elucidation, it may not detect trace impurities that are readily resolved by HPLC. Conversely, HPLC can quantify purity but provides limited structural information compared to NMR or MS. This guide details an integrated workflow that leverages the strengths of several techniques to build a complete analytical profile.
Overall Analytical Workflow
The following diagram illustrates the synergistic relationship between the primary analytical techniques employed for the characterization of this compound. Each method provides a unique and complementary piece of information, leading to a comprehensive quality assessment.
References
Application Notes and Protocols: Deprotection of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
Introduction: The Strategic Importance of the Tetrahydropyrimidine Scaffold and Amine Protection
The tetrahydropyrimidine motif is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its prevalence in pharmaceuticals and drug candidates stems from its ability to act as a versatile scaffold, enabling the precise spatial arrangement of functional groups necessary for molecular recognition and biological activity. The synthesis of complex molecules bearing this heterocyclic system often necessitates the use of protecting groups to mask the reactivity of the amine functionalities during synthetic transformations.
The tert-butyloxycarbonyl (Boc) group is arguably the most common and strategically important amine protecting group in non-peptide chemistry.[1] Its widespread use is attributed to its stability under a wide range of reaction conditions, including basic hydrolysis and many nucleophilic reagents, and its facile removal under acidic conditions.[2][3] This orthogonality allows for the selective deprotection of the Boc group in the presence of other protecting groups, a critical feature in multi-step synthesis.[2]
This application note provides a comprehensive guide to the deprotection of tert-butyl tetrahydropyrimidine-1(2H)-carboxylate, a key intermediate in the synthesis of various substituted tetrahydropyrimidines. We will delve into the mechanistic underpinnings of the deprotection reaction, present detailed, field-proven protocols, and discuss critical considerations for achieving high-yield, clean conversion.
Mechanistic Insights: The Acid-Catalyzed Deprotection of the Boc Group
The removal of the Boc protecting group is typically achieved under acidic conditions.[4] The generally accepted mechanism involves a three-step process, as illustrated below.
The deprotection is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][2] The carbamic acid then spontaneously decarboxylates, releasing carbon dioxide gas and the free amine.[1] The liberated amine is subsequently protonated by the acidic medium to form the corresponding ammonium salt.
It is crucial to note that the formation of the tert-butyl cation can lead to potential side reactions. This reactive electrophile can alkylate nucleophilic sites within the substrate or product, such as the second nitrogen atom in the tetrahydropyrimidine ring or electron-rich aromatic residues.[2] To mitigate these undesired side reactions, scavengers are often added to the reaction mixture to trap the tert-butyl cation.
Visualizing the Deprotection Workflow
References
Application Notes and Protocols: Strategic Derivatization of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
Introduction
The tetrahydropyrimidine scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to present substituents in a defined three-dimensional arrangement, facilitating precise interactions with biological targets. Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate serves as a crucial building block in medicinal chemistry, offering a stable, protected cyclic diamine structure that is amenable to selective functionalization. The tert-butyloxycarbonyl (Boc) group at the N-1 position provides robust protection under a variety of reaction conditions while allowing for facile deprotection when required, making it an ideal starting point for the synthesis of complex molecular architectures.[3][4]
This guide provides an in-depth exploration of key derivatization strategies for this compound, focusing on the underlying chemical principles and offering detailed, field-proven protocols. We will delve into N-alkylation and N-acylation at the N-3 position, as well as strategies for subsequent modifications, providing researchers with the necessary tools to leverage this versatile scaffold in drug discovery and development programs.
The Strategic Importance of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry for several compelling reasons.[3][5] Its stability to nucleophiles, basic conditions, and hydrogenolysis allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.[4]
The true utility of the Boc group lies in its lability under acidic conditions.[5][6] Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently cleaves the Boc group, liberating the free amine.[7] This orthogonal deprotection strategy is central to multi-step synthetic sequences where sequential unmasking of reactive sites is necessary.
References
- 1. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action [mdpi.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Frontiers in Tetrahydropyrimidine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydropyrimidine Core
The tetrahydropyrimidine (THPM) scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug discovery. As a core component of nucleobases and numerous natural products, its derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The precise spatial arrangement of substituents on the saturated ring is often critical for biological function, making the development of efficient and stereoselective catalytic methods for its synthesis an area of intense research.
This guide provides an in-depth exploration of modern catalytic strategies to construct the tetrahydropyrimidine ring system. We will move beyond simple procedural lists to dissect the underlying principles of each catalytic approach, offering field-proven insights into why specific catalysts and conditions are chosen. The protocols described herein are designed to be robust and self-validating, providing a solid foundation for researchers aiming to synthesize novel THPM derivatives for pharmaceutical applications. We will address two primary synthetic routes: the classic, yet ever-evolving, Biginelli reaction to form dihydropyrimidine precursors followed by catalytic reduction, and direct, multicomponent strategies that furnish the tetrahydropyrimidine core in a single operation.
Part I: The Biginelli Reaction: A Catalytic Gateway to Dihydropyrimidine Precursors
First reported by Pietro Biginelli in 1893, the one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea) remains the most fundamental approach to this heterocyclic system. The products are technically 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are excellent precursors for tetrahydropyrimidines. Modern catalysis has revolutionized this century-old reaction, dramatically improving yields, shortening reaction times, and enabling milder conditions.
Mechanistic Insight: The Acyliminium Ion Pathway
Understanding the reaction mechanism is key to catalyst selection and optimization. While several pathways have been proposed, substantial evidence points to the N-acyliminium ion mechanism as the predominant route. The catalyst, typically a Brønsted or Lewis acid, plays a crucial role in activating the aldehyde component.
-
Iminium Formation: The acid catalyst activates the aldehyde carbonyl, facilitating nucleophilic attack by urea. Subsequent dehydration forms a highly electrophilic N-acyliminium ion intermediate.
-
Nucleophilic Attack: The enol form of the β-ketoester adds to the iminium ion in a Mannich-type reaction.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization via attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the stable dihydropyrimidine ring.
Caption: Fig. 1: The N-Acyliminium pathway of the Biginelli reaction.
Protocol 1: Lewis Acid Catalysis under Solvent-Free Conditions
Lewis acids like lanthanide triflates are exceptionally effective catalysts for the Biginelli reaction. They potently activate the aldehyde carbonyl group towards nucleophilic attack, often allowing for significantly reduced reaction times and higher yields under solvent-free ("neat") conditions, which aligns with green chemistry principles.[1][2]
Application Note: This protocol is ideal for high-throughput synthesis and library generation. The solvent-free approach simplifies workup, as the product often crystallizes directly from the reaction mixture. Ytterbium(III) triflate (Yb(OTf)₃) is particularly effective and can often be recovered and reused.[1]
Experimental Protocol: Yb(OTf)₃-Catalyzed Synthesis of Dihydropyrimidinones [1]
-
Reactant Setup: In a 25 mL round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (e.g., ethyl acetoacetate, 10 mmol), and urea or thiourea (15 mmol).
-
Catalyst Addition: Add Ytterbium(III) triflate (Yb(OTf)₃, 0.2 mmol, 2 mol%).
-
Reaction: Heat the solvent-free mixture in an oil bath at 100 °C with stirring for 20-30 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The mixture will become a thick paste.
-
Workup: After completion, cool the flask to room temperature. Add 20 mL of water and stir vigorously.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 15 mL) and then cold ethanol (10 mL) to remove unreacted starting materials.
-
Purification: The product is often pure enough after washing. If necessary, recrystallize from ethanol to obtain the final dihydropyrimidinone.
Protocol 2: Organocatalysis with DABCO
For reactions sensitive to strong Lewis or Brønsted acids, base organocatalysts provide a milder alternative. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is an inexpensive, non-toxic, and efficient catalyst for the Biginelli reaction.[3][4] It is believed to function by activating the β-ketoester component, promoting the formation of the enolate for the key C-C bond-forming step.[4]
Application Note: The DABCO-catalyzed method is advantageous for substrates with acid-labile functional groups. The reaction is typically performed in ethanol, a relatively benign solvent, and the catalyst is easily handled. This method often results in high yields with short reaction times.
Experimental Protocol: DABCO-Catalyzed Synthesis of Tetrahydropyrimidines (Thio-analogs)
-
Reactant Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl benzoylacetate (1 mmol), and thiourea (1 mmol) in 15 mL of ethanol.
-
Catalyst Addition: Add DABCO (0.1 mmol, 10 mol%).
-
Reaction: Heat the mixture under reflux with stirring. Monitor the reaction by TLC (eluent: water/ethanol 1:1). Typical reaction times are 15-45 minutes.
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: The product will typically precipitate from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and ethanol. If required, recrystallize from ethanol to yield the pure product.
Comparative Data for Biginelli Catalysts
| Catalyst | Catalyst Loading (mol%) | Conditions | Typical Time | Typical Yield (%) | Reference |
| Yb(OTf)₃ | 2 | Solvent-free, 100 °C | 20-30 min | 81-99 | [1] |
| La(OTf)₃ | 0.05 - 1 | RT - 70 °C | 1-48 h | 79-99 | [5] |
| DABCO | 10 | Ethanol, Reflux | 10-25 min | 74-92 | [3][4] |
| HCl (Classical) | Catalytic | Ethanol, Reflux | 18-24 h | 20-50 | [1] |
| CuCl₂·2H₂O | Catalytic | Solvent-free, Grinding | ~10-20 min | High | [6] |
| Cr-MOF | - | Solvent-free, 100 °C | 30 min | >95 | [7] |
Part II: Asymmetric Catalytic Hydrogenation: From Pyrimidines to Chiral Tetrahydropyrimidines
The conversion of the dihydropyrimidine (DHPM) products from the Biginelli reaction, or from more oxidized pyrimidine precursors, to fully saturated tetrahydropyrimidines is a critical step. Catalytic hydrogenation is the most powerful method for this transformation, and when a chiral catalyst is employed, it allows for the synthesis of enantiomerically pure THPMs.
Rationale: The Importance of Stereocontrol
Asymmetric hydrogenation adds two hydrogen atoms across a double bond with high spatial selectivity, governed by a chiral catalyst.[8] This allows the creation of stereogenic centers with a defined configuration (R or S), which is paramount in drug development where often only one enantiomer is biologically active. Iridium complexes paired with chiral diphosphine ligands are state-of-the-art catalysts for the asymmetric hydrogenation of N-heterocycles.[9]
Protocol 3: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Hydroxypyrimidines
This protocol demonstrates a highly efficient method for the enantioselective synthesis of chiral cyclic ureas (tetrahydropyrimidin-2-ones) starting from 2-hydroxypyrimidines. The in-situ generation of a hydrogen halide is crucial, as it shifts the tautomeric equilibrium of the substrate towards the less aromatic oxo-form, facilitating hydrogenation.
Application Note: This advanced method is suited for producing high-value, enantiopure building blocks. The use of a high-pressure hydrogenation setup is required. The choice of the chiral ligand (e.g., a Josiphos-type ligand) is critical for achieving high enantioselectivity.
Caption: Fig. 2: Workflow for asymmetric hydrogenation.
Experimental Protocol: Enantioselective Hydrogenation
-
Catalyst Preparation: In a glovebox, add the iridium precursor ([Ir(COD)Cl]₂, 1.1 mol%) and the chiral diphosphine ligand (e.g., (R,S)-Josiphos, 2.2 mol%) to a vial.
-
Reactor Setup: To a glass vial equipped with a magnetic stir bar inside a high-pressure autoclave, add the 4,6-disubstituted 2-hydroxypyrimidine substrate (0.2 mmol) and an additive such as 1,3,5-trichloroisocyanuric acid (TCCA, 10 mol%).
-
Solvent and Catalyst Addition: Add the solvent mixture (e.g., EtOH/iPrOH, 3.0 mL) and the pre-mixed catalyst solution to the vial.
-
Hydrogenation: Seal the autoclave, purge it with H₂ gas three times, and then pressurize to 800 psi of H₂. Heat the reaction to 40 °C and stir for 24-48 hours.
-
Workup: After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Part III: Direct Catalytic Synthesis of Tetrahydropyrimidines
While the two-step Biginelli/reduction sequence is powerful, direct multicomponent reactions (MCRs) that assemble the final THPM scaffold in a single step are highly desirable for their efficiency and atom economy.
Protocol 4: Au(III)-Catalyzed Multicomponent Synthesis under Mechanochemical Conditions
Gold catalysis has emerged as a powerful tool in organic synthesis. This protocol utilizes a gold(III) catalyst under solvent-free, ball-milling conditions to construct tetrahydropyrimidines directly from formaldehyde, an amine, and a 1,3-dicarbonyl compound. Mechanochemistry avoids bulk solvents, reduces waste, and can significantly accelerate reaction rates.
Application Note: This is a cutting-edge, environmentally friendly protocol. It is exceptionally fast and efficient for the specific substrates described. A shaker or planetary ball mill is required. The method is tolerant of aliphatic, benzylic, and aromatic amines.
Experimental Protocol: Au(III)-Catalyzed Mechanochemical Synthesis
-
Reactant Setup: In a 10 mL agate grinding jar, place formaldehyde (2.0 mmol), the primary amine (1.0 mmol), and dimedone (1.0 mmol).
-
Catalyst Addition: Add sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O, 0.01 mmol, 1 mol%).
-
Reaction: Add two agate balls (7 mm diameter) to the jar. Mill the mixture in a shaker mill at a frequency of 400 rpm for 30 minutes.
-
Workup and Isolation: After the reaction, remove the jar from the mill. Dissolve the solid mixture in ethyl acetate and filter to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure octahydroquinazoline (a fused tetrahydropyrimidine derivative).
References
- 1. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 2. Lanthanide triflate catalyzed Biginelli reaction. one-pot synthesis of dihydropyrimidinones under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters [organic-chemistry.org]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis of dihydropyrimidinones via multicomponent reaction route over acid functionalized Metal-Organic framework catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we will delve into the critical aspects of the synthesis, troubleshoot common issues, and provide detailed protocols based on established chemical principles.
Introduction: The Chemistry of Selective Boc Protection
The synthesis of this compound is fundamentally a selective N-protection reaction. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions.[1] The primary challenge in the synthesis of the target molecule lies in the selective mono-protection of the tetrahydropyrimidine ring, which contains two secondary amine functionalities. Uncontrolled reaction conditions can lead to the formation of the undesired di-Boc protected byproduct, significantly reducing the yield of the desired mono-protected product.
This guide will provide a systematic approach to overcoming this challenge and other potential hurdles in the synthesis.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound.
Q1: Low yield of the desired mono-Boc protected product and significant formation of the di-Boc byproduct. What is the most effective strategy to improve selectivity?
A1: This is the most common issue, and it stems from the similar reactivity of the two secondary amine groups in the tetrahydropyrimidine ring. The key to achieving high selectivity for mono-protection is to differentiate the nucleophilicity of the two nitrogen atoms.
Root Cause: Without any modification, both amine groups are susceptible to reacting with the Boc anhydride ((Boc)₂O).
Solution: In-situ Mono-protonation. The most effective and widely adopted strategy is the in-situ generation of the mono-hydrochloride salt of the tetrahydropyrimidine starting material.[2][3][4] By adding one equivalent of a strong acid, one of the amine groups is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and will not react with (Boc)₂O. The remaining free amine can then be selectively protected.
Recommended Protocol:
-
Dissolve the tetrahydropyrimidine starting material in a suitable solvent (e.g., methanol or a mixture of methanol and water).[4]
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of a solution of hydrochloric acid (e.g., HCl in methanol or an aqueous solution).
-
Allow the mixture to stir for a short period to ensure complete mono-protonation.
-
Subsequently, add one equivalent of di-tert-butyl dicarbonate ((Boc)₂O).
-
The reaction can then be allowed to warm to room temperature and stirred until completion.
Q2: I am still observing the formation of the di-Boc byproduct even after using the mono-protonation strategy. How can I further optimize the reaction?
A2: While mono-protonation is highly effective, other factors can influence the selectivity.
Troubleshooting Steps:
-
Stoichiometry of (Boc)₂O: Ensure you are using no more than one equivalent of (Boc)₂O relative to the tetrahydropyrimidine. A slight excess of the amine starting material can sometimes be beneficial.
-
Slow Addition of (Boc)₂O: Instead of adding the (Boc)₂O all at once, add it dropwise as a solution in a suitable solvent (e.g., THF or the reaction solvent).[4] This helps to maintain a low concentration of the electrophile, favoring the reaction with the more nucleophilic free amine.
-
Reaction Temperature: Maintain a low temperature (0 °C) during the addition of (Boc)₂O and for a period afterward. Lower temperatures generally enhance the selectivity of chemical reactions.
-
Solvent Choice: While methanol is a common choice, exploring other solvents or solvent mixtures could be beneficial. A solvent system that ensures the solubility of all reactants is crucial.[5]
Q3: The reaction seems to be sluggish or incomplete. What could be the reason?
A3: Incomplete reactions can be due to several factors related to reagent quality and reaction conditions.
Troubleshooting Steps:
-
Quality of (Boc)₂O: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture.[6] Use a fresh bottle or verify the purity of your reagent.
-
Base Addition (if applicable): In some protocols for Boc protection, a base like triethylamine (TEA) or sodium bicarbonate is used.[7] If you are using such a protocol, ensure the base is of high quality and added in the correct stoichiometric amount. However, for the selective mono-protonation strategy, an external base is generally not required for the protection step itself.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some reactions may require longer stirring at room temperature to go to completion.
Q4: I am having difficulty purifying the mono-Boc protected product from the starting material and the di-Boc byproduct. What is the best purification strategy?
A4: The polarity differences between the starting diamine, the mono-protected product, and the di-protected byproduct can be exploited for effective purification.
Recommended Purification Methods:
-
Acid-Base Extraction: This is a highly effective method to separate the unreacted diamine from the Boc-protected products.
-
After the reaction is complete, quench the reaction and perform a work-up.
-
Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The unreacted basic tetrahydropyrimidine will be protonated and move into the aqueous layer.
-
The organic layer will now contain the mono- and di-Boc protected products.
-
-
Flash Column Chromatography: This is the most common method for separating the mono- and di-Boc protected products.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is effective. The di-Boc product, being less polar, will elute first, followed by the desired mono-Boc product.
-
| Compound | Polarity | Elution Order in Normal Phase Chromatography |
| Di-Boc-tetrahydropyrimidine | Least Polar | First |
| This compound | Intermediate | Second |
| Tetrahydropyrimidine | Most Polar | Last (or retained on silica) |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Tetrahydropyrimidine
This protocol is based on the principle of in-situ mono-hydrochloride formation to achieve high selectivity.
Materials:
-
Tetrahydropyrimidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (anhydrous)
-
Hydrochloric acid (e.g., 4M in dioxane or prepared by careful addition of acetyl chloride to methanol)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve tetrahydropyrimidine (1.0 eq.) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid in methanol (1.0 eq.) dropwise while stirring.
-
Stir the mixture at 0 °C for 30 minutes.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.0 eq.) in methanol dropwise over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Visualizing the Workflow
Caption: Workflow for the selective mono-Boc protection of tetrahydropyrimidine.
Understanding the Mechanism
The selective mono-protection relies on the deactivation of one amine group through protonation.
Caption: Mechanism of selective mono-Boc protection via mono-protonation.
References
- 1. jocpr.com [jocpr.com]
- 2. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. echemi.com [echemi.com]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
Welcome to the technical support center for the purification of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate (CAS 867065-85-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this Boc-protected cyclic amine. Here, we provide field-proven insights and evidence-based protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure this compound?
Pure this compound is typically a liquid at room temperature. It is important to store it in a dark place, sealed in a dry environment, ideally between 2-8°C to maintain its stability.
Q2: What are the common impurities I should expect from the synthesis?
Common impurities can arise from the starting materials or side reactions. If di-tert-butyl dicarbonate (Boc₂O) is used for the Boc protection, residual Boc₂O or its byproducts can be present.[1][2] In syntheses involving tetrahydropyrimidines, such as the Biginelli reaction, byproducts like Hantzsch-type 1,4-dihydropyridines can form, especially at elevated temperatures.[3] Incomplete reactions can also lead to the presence of unreacted starting amines.
Q3: Is the Boc protecting group stable during purification?
The tert-butoxycarbonyl (Boc) group is generally stable under basic and neutral conditions but is sensitive to acid.[4] Standard silica gel for chromatography is slightly acidic and can potentially cause partial deprotection or streaking of the compound on the column.[1]
Q4: Can I use standard silica gel column chromatography for purification?
Yes, but with precautions. Due to the basic nature of the amine and the acidic nature of silica, issues like poor separation and low recovery are common. It is often necessary to deactivate the silica gel by adding a basic modifier to the eluent.[1][5]
Troubleshooting Guide: Column Chromatography
Flash column chromatography is a primary method for purifying this compound. However, its successful implementation requires careful attention to detail. Below are common problems and their solutions.
Problem 1: Low or No Recovery of the Product from the Column
Possible Cause: Your compound is irreversibly binding to or decomposing on the acidic silica gel. Boc-protected amines can interact strongly with the acidic silanol groups on the silica surface, leading to significant product loss.[5]
Troubleshooting Steps:
-
Assess Stability with 2D TLC: Before committing your entire batch to a column, run a two-dimensional TLC. Spot your crude material on a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same eluent. If you observe streaking or new spots, it's a strong indicator of decomposition on the silica.[1]
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[1]
-
Protocol: Prepare your eluent (e.g., a hexane/ethyl acetate mixture) and add 1-3% triethylamine (TEA) or a few drops of ammonium hydroxide.[1] Use this mixture to both prepare the slurry for packing the column and as the mobile phase.
-
-
Consider Alternative Stationary Phases: If the compound is highly sensitive, switch to a more inert stationary phase.
-
Alumina (basic or neutral): A good alternative for acid-sensitive compounds.
-
Reverse-phase C18 silica: Suitable for polar compounds, using solvent systems like acetonitrile/water or methanol/water.
-
Problem 2: Product Co-elutes with Impurities
Possible Cause: The polarity of your product and certain impurities are too similar for effective separation with the chosen solvent system.
Troubleshooting Steps:
-
Optimize the Solvent System: The ideal Rf value for your product on a TLC plate should be between 0.2 and 0.4 for good separation on a column.[1]
-
Experiment with different solvent mixtures. For Boc-protected amines, common systems include hexane/ethyl acetate, dichloromethane/methanol, and chloroform/methanol.[4][5][6]
-
A shallow gradient elution, where the concentration of the more polar solvent is increased slowly over time, can often resolve closely eluting spots.
-
-
Improve Separation with a Modifier: The addition of triethylamine not only prevents decomposition but can also improve peak shape and separation by competing with the amine for binding sites on the silica.
The following table summarizes recommended starting conditions for flash chromatography:
| Stationary Phase | Mobile Phase System | Modifier | Key Considerations |
| Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate | 1-3% Triethylamine | Most common; modifier is crucial to prevent streaking and degradation.[1] |
| Silica Gel (230-400 mesh) | Dichloromethane / Methanol | 1-3% Triethylamine | Good for more polar compounds and impurities. |
| Neutral Alumina | Hexane / Ethyl Acetate | None typically needed | Good for highly acid-sensitive compounds. |
| Reverse Phase (C18) | Acetonitrile / Water | 0.1% TFA (if stable) | Use only if the compound is confirmed to be stable to trifluoroacetic acid. |
Problem 3: The Purified Product is an Oil or Gummy Solid, Not a Crystalline Solid
Possible Cause: This is often due to the presence of residual solvents or minor, greasy impurities that inhibit crystallization.
Troubleshooting Steps:
-
High Vacuum Drying: Place the product under high vacuum for an extended period (several hours to overnight) to remove volatile solvents. Gentle heating can be applied if the compound is thermally stable.
-
Trituration: If the product is a solid contaminated with a liquid impurity, trituration can be effective.
-
Protocol: Add a non-polar solvent in which your product is insoluble (e.g., hexane or pentane). Stir or sonicate the mixture. The impurities may dissolve in the solvent, leaving your purified solid behind. Decant the solvent and repeat if necessary.
-
-
Recrystallization: This is a powerful technique for obtaining highly pure, crystalline material.
-
Protocol: Dissolve your crude product in a minimum amount of a suitable hot solvent. A good solvent is one in which the compound is soluble when hot but sparingly soluble when cold. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the crystals by filtration.
-
Purification Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate synthesis - chemicalbook [chemicalbook.com]
identification of side products in Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments, optimize reaction conditions, and ensure the purity of your final product.
The synthesis of this compound, a valuable heterocyclic building block, typically involves the cyclocondensation of N-Boc-1,3-diaminopropane with a formaldehyde equivalent. While the reaction appears straightforward, the presence of two nucleophilic amine groups in the starting material, 1,3-diaminopropane, creates a competitive environment that can lead to several undesired side products. Understanding the formation mechanisms and analytical signatures of these impurities is critical for successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification process in a practical question-and-answer format.
Q1: My reaction yield is low, and the crude product shows multiple spots on the TLC plate. What are the most likely side products?
A1: Low yield and multiple TLC spots are common indicators of incomplete reaction or the formation of side products. The primary culprits arise from the initial Boc-protection step of 1,3-diaminopropane and the subsequent cyclization.
The most common side products are:
-
N,N'-bis-Boc-1,3-diaminopropane: This is arguably the most prevalent side product. It forms when both primary amine groups of 1,3-diaminopropane are protected by the di-tert-butyl dicarbonate (Boc₂O). This typically occurs if the Boc₂O is added too quickly or if the stoichiometry is not carefully controlled, leading to an excess of the protecting agent relative to the diamine at the point of reaction.[1][2][3]
-
Unreacted N-(tert-Butoxycarbonyl)-1,3-diaminopropane: This is the intended intermediate for the cyclization step.[4][5][6] Its presence in the final crude mixture indicates that the cyclization with formaldehyde was incomplete.
-
Oligomeric or Polymeric Byproducts: Uncontrolled reactions between 1,3-diaminopropane and formaldehyde can lead to the formation of linear or cross-linked polymers, which often appear as baseline material on TLC or as an insoluble residue.
-
Bis-imine Species: In the presence of aldehydes, 1,3-diamines can form bis-imines, especially if the cyclization to the hexahydropyrimidine is not favored.[7]
Q2: I have a mixture of products. How can I definitively identify the desired compound and the major side products using analytical techniques?
A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR provide distinct signatures for each compound.
-
Desired Product (this compound): Expect a characteristic singlet for the nine protons of the tert-butyl group around ~1.47 ppm in the ¹H NMR spectrum. The ¹³C NMR will show the quaternary and methyl carbons of the Boc group at ~80 ppm and ~28.4 ppm , respectively.[8] The methylene protons of the pyrimidine ring will appear as distinct multiplets.
-
N,N'-bis-Boc-1,3-diaminopropane: This symmetrical molecule will show a large singlet at ~1.44 ppm in the ¹H NMR, integrating to 18 protons. The signals for the propane backbone will be simplified due to symmetry.
-
N-Boc-1,3-diaminopropane (Intermediate): This will also show a 9H singlet for the Boc group, but the chemical shifts of the propyl chain protons will differ from the cyclized product due to the free primary amine at one end.[6]
-
-
Mass Spectrometry (MS): MS provides the molecular weight, which is a key differentiator.
-
The Boc group is notoriously unstable under some MS conditions and can lead to a characteristic neutral loss of 56 Da (isobutylene) or 100 Da (the entire Boc group).[9][10] Recognizing these fragmentation patterns can help confirm the presence of Boc-protected species.
-
LC-MS is particularly powerful as it separates the components of the mixture before they enter the mass spectrometer, allowing you to assign a molecular weight to each peak resolved by the chromatography.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Feature (in CDCl₃) |
| Desired Product | C₉H₁₈N₂O₂ | 186.25 | ~1.47 ppm (s, 9H) |
| N-Boc-1,3-diaminopropane | C₈H₁₈N₂O₂ | 174.24 | ~1.44 ppm (s, 9H), free NH₂ signals |
| N,N'-bis-Boc-1,3-diaminopropane | C₁₃H₂₆N₂O₄ | 274.36 | ~1.44 ppm (s, 18H) |
Table 1: Key analytical data for the target compound and major side products.
Q3: What are the critical reaction parameters I should control to minimize the formation of N,N'-bis-Boc-1,3-diaminopropane?
A3: Minimizing the di-substituted side product is crucial for maximizing your yield. The key is to favor the mono-protection of 1,3-diaminopropane.
-
Order and Rate of Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) to a solution containing an excess of 1,3-diaminopropane.[6] This ensures that the Boc₂O molecule is more likely to encounter an unprotected diamine rather than the already mono-protected intermediate.
-
Stoichiometry: Use a molar excess of the diamine relative to the Boc₂O. A common strategy is to use 2-3 equivalents of 1,3-diaminopropane. While this consumes more starting material, it significantly improves the selectivity for mono-protection. The unreacted diamine can be easily removed by an acidic wash during workup.
-
Temperature Control: Perform the Boc-protection at a low temperature (e.g., 0 °C). This slows down the reaction rate and enhances selectivity.
-
Solvent: Use a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) that keeps all reactants in the solution phase.
Q4: My main impurity is the unreacted N-Boc-1,3-diaminopropane intermediate. How can I drive the cyclization reaction to completion?
A4: The presence of the mono-protected intermediate suggests the cyclization step is the bottleneck. Consider the following adjustments:
-
Formaldehyde Source: Paraformaldehyde is commonly used as it's an anhydrous source of formaldehyde. Ensure it is of good quality and fully depolymerizes under the reaction conditions, which may require heating.
-
Reaction Time and Temperature: The cyclization can be slow. Try increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C) to facilitate the ring-closing step.
-
Catalyst: While often not required, a mild acid catalyst can sometimes promote the formation of the iminium ion intermediate, which is a precursor to cyclization. However, this must be done with caution as strong acidic conditions can cleave the Boc protecting group.[11]
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (3.0 equivalents) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Boc-Protection: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in a separate portion of DCM. Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours. Monitor the formation of the mono-protected intermediate by TLC.
-
Workup 1: Wash the reaction mixture with 1M HCl (2x) to remove excess 1,3-diaminopropane, followed by a saturated sodium bicarbonate wash and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Cyclization: Re-dissolve the crude N-Boc-1,3-diaminopropane intermediate in a suitable solvent like methanol or acetonitrile. Add paraformaldehyde (1.1 equivalents).
-
Reaction: Stir the mixture at room temperature overnight or heat gently to 40 °C for 4-6 hours until TLC analysis indicates the disappearance of the starting material.
-
Workup 2: Remove the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure product.
Protocol 2: Sample Preparation for NMR and MS Analysis
-
NMR: Dissolve ~5-10 mg of the crude or purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
-
LC-MS: Prepare a dilute solution of your sample (~1 mg/mL) in a solvent compatible with reverse-phase chromatography, such as methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection to prevent clogging of the system.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acdlabs.com [acdlabs.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Parameters for Boc Protection of Tetrahydropyrimidine
Welcome to our dedicated technical support center for optimizing the tert-butoxycarbonyl (Boc) protection of tetrahydropyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this crucial synthetic transformation. As experienced application scientists, we understand that protecting group chemistry is rarely a one-size-fits-all endeavor. The unique electronic and steric environment of the tetrahydropyrimidine scaffold presents specific challenges that require a thoughtful and informed approach.
This resource is structured as a dynamic question-and-answer guide, moving beyond simple step-by-step protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively optimize your reaction conditions for robust and reproducible results.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses the most frequently encountered problems during the Boc protection of tetrahydropyrimidines, offering causative explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Mono-Boc Protected Product
Question: My reaction is sluggish, and I'm observing a low yield of the mono-Boc-tetrahydropyrimidine. What are the likely causes and how can I improve the conversion?
Answer:
Low yields in the mono-Boc protection of tetrahydropyrimidines typically stem from a combination of factors related to the nucleophilicity of the nitrogen atoms and the reaction conditions.
-
Inherent Nucleophilicity: The nitrogen atoms in a tetrahydropyrimidine ring can exhibit reduced nucleophilicity compared to simple aliphatic amines due to electronic effects within the heterocyclic system. This can lead to a slower reaction with di-tert-butyl dicarbonate ((Boc)₂O).
-
Steric Hindrance: Substituents on the tetrahydropyrimidine ring can sterically hinder the approach of the bulky (Boc)₂O reagent to the nitrogen atoms.
-
Inadequate Activation: Standard reaction conditions may not be sufficient to drive the reaction to completion, especially with less reactive substrates.
Solutions to Improve Yield:
-
Catalytic Activation with DMAP: The addition of a catalytic amount (0.1-0.2 equivalents) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP is a hypernucleophilic catalyst that reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium species, which is more readily attacked by the tetrahydropyrimidine nitrogen.[1][2] Be aware that the reaction between DMAP and (Boc)₂O can be vigorous and produce carbon dioxide gas, so ensure the reaction is not conducted in a closed system.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate. While aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are common, polar aprotic solvents such as Acetonitrile (ACN) can also be effective. For particularly stubborn reactions, consider exploring more polar or protic solvents that may enhance solubility and reaction kinetics.
-
Temperature Adjustment: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as excessive heat can cause the decomposition of (Boc)₂O.
-
Stoichiometry of (Boc)₂O: While a slight excess of (Boc)₂O (1.1-1.5 equivalents) is standard, for particularly challenging substrates, a larger excess may be required to drive the reaction towards the product. However, this increases the risk of di-protection.
Issue 2: Formation of Di-Boc Protected Byproduct
Question: I'm obtaining a significant amount of the di-Boc protected tetrahydropyrimidine, which is difficult to separate from my desired mono-protected product. How can I improve the selectivity for mono-protection?
Answer:
The formation of the di-Boc byproduct is a common challenge when working with cyclic diamines like tetrahydropyrimidines. The key to achieving mono-protection lies in differentiating the reactivity of the two nitrogen atoms or controlling the stoichiometry of the reagents.
Strategies for Selective Mono-Boc Protection:
-
Control of Stoichiometry: The most straightforward approach is to use a limiting amount of (Boc)₂O relative to the tetrahydropyrimidine (e.g., 0.8-1.0 equivalents). This statistically favors the formation of the mono-protected product. However, this often results in incomplete conversion of the starting material, necessitating careful purification.
-
Slow Addition of (Boc)₂O: Adding the (Boc)₂O solution dropwise over an extended period to a solution of the tetrahydropyrimidine can help maintain a low concentration of the protecting group reagent, thereby favoring mono-substitution.
-
Mono-Protonation Strategy: A highly effective method involves the selective protonation of one of the nitrogen atoms to render it non-nucleophilic. This can be achieved by treating the tetrahydropyrimidine with one equivalent of a strong acid, such as hydrochloric acid (HCl), prior to the addition of (Boc)₂O.[3][4][5] The resulting ammonium salt is unreactive, allowing the Boc group to selectively protect the remaining free nitrogen. Subsequent basification during workup will neutralize the ammonium salt. This "one-pot" procedure can significantly improve the yield of the mono-protected product.[4][5]
dot graph TD { A[Start: Tetrahydropyrimidine] --> B{Low Yield?}; B -->|Yes| C{Observe Di-Boc Product?}; B -->|No| D[Increase (Boc)2O, Add DMAP, or Heat]; C -->|Yes| E[Use 1 eq. HCl then (Boc)2O]; C -->|No| F[Increase (Boc)2O, Add DMAP, or Heat]; E --> G[Isolate Mono-Boc Product]; F --> G; D --> G; }
Troubleshooting workflow for Boc protection.
Issue 3: Difficult Purification
Question: I'm struggling to separate the mono-Boc product from the starting material and the di-Boc byproduct. What are the best purification strategies?
Answer:
Purification can be challenging due to the similar polarities of the starting material, mono-Boc, and di-Boc species. A combination of techniques is often necessary.
Purification Techniques:
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for separation. A carefully chosen eluent system is critical. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can effectively separate the less polar di-Boc product, the desired mono-Boc product, and the more polar starting material.
-
Acid/Base Extraction: If the mono-Boc product is sufficiently different in basicity from the starting diamine, an extractive workup can be employed. After the reaction, an acidic wash can be used to protonate and extract the unreacted starting material into the aqueous layer, leaving the less basic mono- and di-Boc products in the organic layer.
-
Crystallization: If the mono-Boc product is a crystalline solid, recrystallization can be a powerful purification technique to remove impurities.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of Boc protection of tetrahydropyrimidines.
Q1: Which nitrogen on the tetrahydropyrimidine ring is more likely to be protected first?
The regioselectivity of the Boc protection on an unsymmetrically substituted tetrahydropyrimidine can be influenced by both electronic and steric factors. Generally, the less sterically hindered nitrogen will react faster. Electronically, the more basic (electron-rich) nitrogen will be more nucleophilic and thus more reactive towards (Boc)₂O. For a definitive prediction, a careful analysis of the specific substrate's structure is required. The mono-protonation strategy can also be used to direct the protection to a specific nitrogen if there is a significant difference in the basicity of the two nitrogens.[5]
Q2: What is the optimal stoichiometry of reagents?
The optimal stoichiometry depends on the desired outcome and the reactivity of the substrate.
| Reagent | Stoichiometry (equivalents) | Purpose |
| Tetrahydropyrimidine | 1.0 | Limiting reagent |
| (Boc)₂O | 1.1 - 1.5 (for full conversion) | Protecting group source |
| 0.8 - 1.0 (for mono-protection) | ||
| Base (e.g., TEA, DIPEA) | 1.5 - 2.0 | To neutralize the acid byproduct |
| DMAP (catalyst) | 0.1 - 0.2 | To accelerate the reaction |
Q3: How should I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use an appropriate eluent system to achieve good separation between the starting material, the mono-Boc product, and the di-Boc product. Staining with ninhydrin can be useful for visualizing the amine-containing spots. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: Can I perform this reaction without a base?
While a base is not strictly necessary, as the tert-butoxide byproduct can act as a base, the reaction is generally slower and less efficient without an added base.[6] For optimal results, the use of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to neutralize the acidic byproducts and drive the reaction to completion.
Q5: Are there any alternative methods for Boc protection?
Yes, several alternative reagents and conditions have been developed for Boc protection. For instance, catalyst-free conditions in water-acetone mixtures have been reported to be effective for a range of amines and may offer a greener alternative.[6]
Experimental Protocols
Protocol 1: General Procedure for Mono-Boc Protection of a Tetrahydropyrimidine
-
Dissolve the tetrahydropyrimidine (1.0 eq.) in a suitable solvent such as DCM or THF.
-
Add a base, such as triethylamine (1.5 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Mono-Boc Protection using the Mono-Protonation Strategy
-
Dissolve the tetrahydropyrimidine (1.0 eq.) in methanol.
-
Cool the solution to 0 °C and add a solution of HCl in methanol (1.0 eq.) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq.) in methanol.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃) to neutralize the HCl salt.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
dot graph LR { subgraph "Reaction Workflow" direction LR; A[Tetrahydropyrimidine] --> B{Reaction Setup}; B --> C[Add (Boc)2O]; C --> D{Monitoring}; D --> E[Work-up]; E --> F[Purification]; F --> G[Characterization]; end }
General experimental workflow.
References
- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. redalyc.org [redalyc.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting strategies for challenges encountered during the purification of this Boc-protected heterocyclic compound.
This compound is a key building block in organic synthesis, particularly in medicinal chemistry.[1] Its purification via normal-phase column chromatography, while routine, presents specific challenges related to its polarity, potential for Boc-group instability on acidic media, and lack of a strong UV chromophore. This guide provides a self-validating framework to navigate these issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to establish a foundational understanding before proceeding to the experimental protocol.
Q1: What is the most suitable stationary phase for purifying this compound? For normal-phase chromatography, silica gel is the most common and cost-effective stationary phase.[2][3] However, standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity can be problematic for this compound because the tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions.[4][5] For sensitive purifications or if compound degradation is observed, consider using deactivated silica gel or an alternative stationary phase like neutral or basic alumina.[6]
Q2: How do I select an appropriate mobile phase (eluent)? The selection of the mobile phase is critical and should be guided by Thin-Layer Chromatography (TLC).[7] A binary solvent system consisting of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is a standard starting point.[8][9] Given the polar nature of the target compound, a higher proportion of the polar solvent will likely be required. The ideal solvent system should provide a retention factor (Rf) value for the target compound in the range of 0.2-0.35 on a TLC plate to ensure good separation on the column.[10]
Q3: My compound doesn't appear under a UV lamp. How can I visualize it on a TLC plate and track it during the column? This compound lacks a significant UV-absorbing chromophore, making visualization under a 254 nm UV lamp ineffective.[11][12] Therefore, chemical staining is required. After developing the TLC plate, it must be dipped into a staining solution and gently heated to reveal the spots.[13] This means that for column chromatography, each collected fraction must be spotted on a TLC plate and analyzed separately using these staining methods to identify which fractions contain the purified product.
Q4: Is there a significant risk of the Boc-protecting group cleaving during purification? Yes, the risk is non-trivial. The Boc group is designed to be removed under acidic conditions, and prolonged exposure to the acidic surface of silica gel can cause partial or complete deprotection.[4][14] This leads to the formation of the free tetrahydropyrimidine as an impurity, complicating the purification and lowering the yield. You can test for on-plate decomposition by spotting your compound on a TLC plate, waiting 30-60 minutes, and then developing the plate to see if a new, more polar spot has appeared.[6] To mitigate this risk, work efficiently, and if streaking or decomposition is evident, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to your eluent.[7][15]
Section 2: Comprehensive Experimental Protocol
This section provides a detailed, step-by-step methodology for the purification process.
Step 1: Thin-Layer Chromatography (TLC) and Solvent System Optimization
The goal of this step is to identify a mobile phase that separates the target compound from impurities with an optimal Rf value.
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of several TLC plates.
-
Develop the Plates: Place each plate in a developing chamber containing a different solvent system. Start with a 1:1 mixture of Hexane:Ethyl Acetate and progressively increase the polarity (e.g., 2:3, 1:2, 1:4 Hexane:EtOAc). Also, test systems with dichloromethane (e.g., 95:5 DCM:Methanol).
-
Visualize: After development, dry the plate and visualize it using an appropriate chemical stain (see Table 1).
-
Select the System: Choose the solvent system that provides a clean separation and an Rf value of approximately 0.2-0.35 for the desired compound. If the spot is streaking, add 0.5% triethylamine to the selected solvent system and re-run the TLC to confirm improvement.[7]
Table 1: Recommended TLC Stains for Visualization
| Stain | Preparation | Visualization Result | Target Functionality |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL 10% NaOH in 200mL water.[16] | Yellow/brown spots on a purple background upon gentle heating. | General stain for oxidizable functional groups.[12] |
| p-Anisaldehyde | A solution of p-anisaldehyde, ethanol, sulfuric acid, and acetic acid.[16] | Produces a range of colors for different functional groups upon heating. | Excellent multipurpose stain. |
| Ninhydrin | 0.3g Ninhydrin in 100mL n-butanol and 3mL acetic acid.[7] | Can detect the Boc-protected amine, but may require strong heating.[7] Will show the deprotected amine impurity as a distinct spot. | Primary and secondary amines. |
| Iodine Chamber | Place a few crystals of iodine in a sealed chamber.[16] | Brown spots appear on a light-brown background. This is non-destructive but often temporary.[13][16] | General stain for many organic compounds. |
Step 2: Column Preparation (Slurry Packing)
-
Select Column Size: Choose a glass column with a diameter and length appropriate for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight).
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent identified in Step 1 until a homogenous, pourable slurry is formed.
-
Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Pour the silica slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica bed. Ensure the silica bed does not run dry at any point.
-
Equilibrate: Once packed, run 2-3 column volumes of the eluent through the column to ensure it is fully equilibrated.
Step 3: Sample Loading (Dry Loading)
For polar compounds that may not dissolve well in the non-polar eluent, dry loading is superior to wet loading.[17]
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed silica bed.
-
Carefully add a thin protective layer of sand on top of the sample layer.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to begin the elution, maintaining a steady flow rate.
-
Collect the eluent in fractions using test tubes or flasks. The fraction size should be appropriate for the column volume.
-
If separation between the target and impurities is poor, a polarity gradient can be applied by gradually increasing the percentage of the more polar solvent in the eluent.[6]
Step 5: Fraction Analysis
-
Using TLC, analyze the collected fractions to identify which ones contain the pure product.
-
Spot a small amount from each fraction (e.g., every second or third fraction initially) onto a TLC plate.
-
Develop and stain the TLC plate as determined in Step 1.
-
Combine the fractions that contain only the pure target compound.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Section 3: Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common experimental problems.
Problem 1: My compound and an impurity have very similar Rf values, resulting in poor separation.
-
Q: What steps can I take to improve the separation between two close-running spots?
-
A: First, ensure your column is packed perfectly, as channeling can ruin separation. Second, altering the solvent system's composition can change selectivity. Instead of just varying the ratio of two solvents, try replacing one of them. For instance, if you are using Hexane:Ethyl Acetate, try a system of Dichloromethane:Ethyl Acetate or Toluene:Ethyl Acetate. Different solvents interact with your compound and the silica in unique ways, which can often increase the separation between spots.
-
Problem 2: The compound is streaking or tailing on both the TLC plate and the column.
-
Q: My spots are not round but are elongated streaks. Why is this happening and how can I fix it?
-
A: Streaking is a classic sign of interaction between a basic compound (like an amine) and the acidic silanol groups on the silica gel.[15] This causes a portion of the sample to "stick" and elute slowly, resulting in a tail. The solution is to neutralize these acidic sites by adding a small amount of a base to your eluent. Add 0.5-1% triethylamine (TEA) to your chosen solvent system.[7] This will compete for the acidic sites, allowing your compound to travel down the column in a more compact band.
-
Problem 3: After running the column, I have very low recovery of my desired compound.
-
Q: My yield is significantly lower than expected. Where could my compound have gone?
-
A: There are several possibilities for low recovery.
-
Decomposition on the Column: As discussed, the Boc group may be cleaving on the acidic silica.[14][18] This is a primary concern. To address this, use a deactivated column by pre-flushing it with an eluent containing 1% triethylamine before loading your sample.[10] Alternatively, switch to a less acidic stationary phase like alumina.[6]
-
Compound is Highly Polar: The compound might be irreversibly adsorbed onto the silica gel if it's very polar and the eluent is not strong enough to wash it off. Try flushing the column with a much more polar solvent (e.g., 10% Methanol in DCM) to see if you can recover the missing material.[6]
-
Fractions are Too Dilute: Your compound may have eluted, but in such a large volume of solvent that it's undetectable by TLC spotting.[6] Try concentrating a few of the later fractions and re-analyzing by TLC.
-
-
Problem 4: My compound either stays at the baseline (Rf ≈ 0) or runs with the solvent front (Rf ≈ 1) on the TLC plate.
-
Q: I can't get my compound to move into the ideal Rf range. What should I do?
-
A: This is a straightforward polarity mismatch issue.
-
If Rf ≈ 0: Your mobile phase is not polar enough to move the compound up the polar silica plate. You need to increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[6]
-
If Rf ≈ 1: Your mobile phase is too polar. The compound is spending all its time in the mobile phase and not interacting with the stationary phase. Decrease the eluent's polarity by increasing the proportion of the non-polar solvent.
-
-
Section 4: Data and Workflow Visualization
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | - Improperly packed column.- Solvent system lacks selectivity. | - Repack column carefully.- Change one of the eluent components (e.g., switch hexanes for DCM). |
| Streaking/Tailing | - Acidic silica interacting with basic amine. | - Add 0.5-1% triethylamine (TEA) to the eluent. |
| Low Recovery | - Decomposition of Boc group on silica.- Compound irreversibly adsorbed.- Fractions are too dilute. | - Deactivate silica with TEA or use alumina.- Flush column with a highly polar solvent.- Concentrate fractions before TLC analysis. |
| Rf ≈ 0 or Rf ≈ 1 | - Eluent polarity is too low or too high. | - Increase or decrease the percentage of the polar solvent accordingly. |
Diagrams
Caption: Workflow for selecting an optimal solvent system using TLC.
Caption: Logical workflow for troubleshooting low compound recovery.
References
- 1. This compound [myskinrecipes.com]
- 2. uhplcs.com [uhplcs.com]
- 3. pharmanow.live [pharmanow.live]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Chromatography [chem.rochester.edu]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. theory.labster.com [theory.labster.com]
- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. benchchem.com [benchchem.com]
Navigating the Stability of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into preventing the decomposition of this critical reagent. This resource, presented in a direct question-and-answer format, addresses the common challenges and specific issues you may encounter during your experiments, ensuring the integrity of your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The decomposition of this compound is primarily driven by two mechanisms: acid-catalyzed hydrolysis and thermal degradation.
-
Acid-Catalyzed Hydrolysis: The tert-butyloxycarbonyl (Boc) protecting group is inherently sensitive to acidic conditions.[1][2] Protonation of the carbamate carbonyl oxygen initiates the cleavage of the tert-butyl group as a stable tert-butyl cation. This is followed by decarboxylation to yield the unprotected tetrahydropyrimidine and carbon dioxide.[1] The presence of even trace amounts of acid can initiate this process, leading to a loss of product integrity.
-
Thermal Degradation: While generally more stable than many acyclic Boc-protected amines, this compound can undergo thermal decomposition at elevated temperatures.[3] High temperatures can promote the elimination of the Boc group, leading to the formation of the free amine and byproducts such as isobutylene and carbon dioxide.[3] This process is generally observed at temperatures exceeding 85-90°C.[3]
Q2: I suspect my sample of this compound has started to decompose. What are the tell-tale signs?
A2: Visual inspection and analytical techniques can help identify decomposition.
-
Visual Cues: A pure sample of this compound should be a colorless to light yellow liquid or semi-solid.[4] The appearance of a darker yellow or brown color, or the formation of a significant amount of solid precipitate at its recommended storage temperature (2-8°C), may indicate degradation.[4][5]
-
Analytical Confirmation (NMR Spectroscopy): ¹H NMR is a powerful tool for detecting decomposition. The most prominent indicator is the diminution or disappearance of the characteristic singlet for the nine protons of the tert-butyl group, typically observed around 1.4-1.5 ppm.[6] Concurrently, new signals corresponding to the unprotected tetrahydropyrimidine or its salt will appear. For instance, the formation of the hydrochloride salt would result in a downfield shift of the protons adjacent to the nitrogen atoms.[7]
Troubleshooting Guide
Issue 1: My reaction yield is consistently low, and I suspect the starting material is degrading during the reaction.
Possible Cause: The reaction conditions may be too acidic or the temperature may be too high, leading to premature deprotection of the Boc group.
Troubleshooting Steps:
-
pH Monitoring and Control:
-
If your reaction is not intended to be acidic, meticulously check the pH of all reagents and solvents. Buffer the reaction mixture if necessary to maintain a neutral or slightly basic pH.
-
Avoid the use of acidic catalysts or reagents if a suitable alternative exists. If an acid is required, consider using a milder acid or adding it at a lower temperature.
-
-
Temperature Management:
-
Run the reaction at the lowest effective temperature. If the protocol allows, attempt the reaction at room temperature or even 0°C.
-
For reactions requiring heat, use a precisely controlled heating mantle or oil bath and avoid localized overheating.
-
-
Inert Atmosphere:
-
While the primary degradation pathways are hydrolytic and thermal, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with atmospheric moisture and carbon dioxide, which can form carbonic acid in solution.
-
Issue 2: I am observing unexpected byproducts in my reaction mixture.
Possible Cause: The tert-butyl cation, formed during acid-catalyzed decomposition, is a reactive intermediate that can alkylate other nucleophilic species in your reaction.[8]
Troubleshooting Steps:
-
Use of Scavengers:
-
Introduce a "scavenger" to your reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or thioanisole. These molecules are more nucleophilic than many substrates and will preferentially react with the tert-butyl cation.
-
-
Solvent Choice:
-
The choice of solvent can influence the stability of the Boc group. Protic solvents, especially in the presence of trace acids, can facilitate hydrolysis. Consider using anhydrous aprotic solvents.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To ensure the long-term stability of this compound, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | Prevents exposure to atmospheric moisture and CO2. |
| Container | Tightly sealed, opaque container | Protects from light and prevents moisture ingress.[4][5] |
| Handling | Use anhydrous handling techniques | Minimizes contact with water to prevent hydrolysis. |
Protocol 2: Monitoring for Decomposition using ¹H NMR
-
Sample Preparation: Dissolve a small, representative sample of your this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Spectral Analysis:
-
Intact Compound: Look for the characteristic singlet of the tert-butyl group at approximately 1.4-1.5 ppm, integrating to 9 protons.[6] The protons on the tetrahydropyrimidine ring will appear as multiplets in the aliphatic region.
-
Decomposition: The presence of decomposition will be indicated by a decrease in the integration of the tert-butyl singlet. New signals will appear, which may correspond to the unprotected tetrahydropyrimidine. In case of acidic decomposition, the resulting salt form will show downfield shifts of the CH₂ protons adjacent to the nitrogen atoms.[7]
-
Visualizing Decomposition Pathways
Acid-Catalyzed Decomposition
Caption: Acid-catalyzed decomposition of the Boc-protected compound.
Thermal Decomposition
Caption: Thermal decomposition pathway leading to the free amine.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. 867065-85-8|this compound|BLD Pharm [bldpharm.com]
- 6. acdlabs.com [acdlabs.com]
- 7. This compound , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 8. researchgate.net [researchgate.net]
scale-up challenges for the synthesis of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
Answering the user's request.## Technical Support Center: Scale-Up Synthesis of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
Welcome to the technical support center for the synthesis of this compound (N-Boc-THP). This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. As a key heterocyclic building block in medicinal chemistry, robust and scalable access to N-Boc-THP is critical.[1] This document moves beyond a simple protocol, offering in-depth troubleshooting advice and proactive FAQs to address the specific challenges encountered during scale-up.
Synthesis Overview: The Cyclocondensation Pathway
The most direct and common route to this compound involves the cyclocondensation of N-Boc-1,3-propanediamine with a formaldehyde equivalent, typically paraformaldehyde. This reaction forms the cyclic aminal structure of the tetrahydropyrimidine ring.
Reaction Scheme:
-
Starting Material: N-Boc-1,3-propanediamine [CAS: 75178-96-0][2][3]
-
Reagent: Paraformaldehyde (or Formalin)
-
Product: this compound [CAS: 867065-85-8][1]
-
Byproduct: Water
The reaction appears straightforward, but its execution at scale requires careful control over reaction parameters to prevent byproduct formation and ensure a manageable work-up. The underlying mechanism involves the initial formation of a highly reactive N-hydroxymethyl intermediate or an iminium ion, which then undergoes rapid intramolecular cyclization.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses problems frequently encountered during the scale-up process in a question-and-answer format.
Question 1: "My reaction has stalled, showing incomplete conversion of the N-Boc-1,3-propanediamine. What are the likely causes on a larger scale?"
Answer: This is a common issue when moving from a small flask to a larger reactor. The root cause often lies in mass and heat transfer limitations.
-
Causality - Inefficient Depolymerization: Paraformaldehyde (PFA) must depolymerize to release formaldehyde for the reaction to proceed. On a small scale, this happens readily. At scale, inefficient mixing or localized "cold spots" in the reactor can slow this process dramatically. The PFA can settle at the bottom of the reactor if agitation is insufficient.
-
Causality - Poor Mixing: As batch size increases, achieving homogenous mixing becomes more difficult. If the added PFA is not effectively dispersed, the local concentration of reactants will be non-uniform, leading to stalled overall conversion.
-
Troubleshooting Actions:
-
Confirm Reagent Quality: Use high-purity PFA. Older PFA can be less reactive.
-
Optimize Agitation: Increase the stirrer speed. Ensure the reactor is properly baffled to create turbulent flow rather than a simple vortex.
-
Temperature Control: Ensure your reactor's heating system can maintain a consistent internal temperature throughout the batch. A reaction that runs well at 80°C in a flask may require a jacket temperature of 90-95°C at scale to achieve the same internal temperature.
-
Consider a Catalyst: A catalytic amount of a mild acid or base can facilitate the reaction, though this may introduce new byproducts and should be carefully evaluated.[4][5]
-
Question 2: "I'm observing a significant amount of an insoluble white solid and other impurities in my crude product. What are these byproducts and how can I minimize them?"
Answer: Byproduct formation is often exacerbated by poor control over reagent addition and temperature, especially with a reactive electrophile like formaldehyde.
-
Causality - Uncontrolled Polymerization: The most common byproduct is polymeric material derived from formaldehyde self-condensation or reaction with the product/intermediate. This is caused by adding the PFA too quickly or allowing the internal temperature to spike. The reaction is exothermic, and this heat must be managed.
-
Causality - Dimer Formation: A second potential impurity is the N,N'-methylene-bridged dimer, where one molecule of formaldehyde reacts with two molecules of N-Boc-1,3-propanediamine without cyclizing.
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct | Identification | Formation Cause | Mitigation Strategy |
|---|---|---|---|
| Poly-oxymethylene | White, insoluble solid | Uncontrolled formaldehyde concentration; temperature spike. | Slow, portion-wise addition of paraformaldehyde. Ensure efficient heat removal. |
| N,N'-Methylene Dimer | Higher molecular weight impurity | Incorrect stoichiometry; slow cyclization kinetics. | Maintain slight excess of formaldehyde. Ensure reaction temperature is high enough to favor cyclization. |
| Unreacted Amine | Starting material spot/peak | Incomplete reaction (see Q1). | Increase reaction time or temperature moderately. Ensure full PFA depolymerization. |
-
Troubleshooting Actions:
-
Implement Portion-Wise Addition: Instead of adding all the PFA at once, divide it into several portions and add them over time, allowing the exotherm from each addition to subside.
-
Monitor Internal Temperature: Use a temperature probe to monitor the internal batch temperature, not just the jacket temperature. Set an upper limit and control the PFA addition rate to stay below it.
-
Consider Reverse Addition: For very large scales, consider adding the N-Boc-1,3-propanediamine solution to a heated slurry of PFA in the solvent. This keeps the formaldehyde concentration relatively constant and can prevent runaway reactions.
-
Question 3: "My aqueous work-up is forming a stable emulsion, making phase separation impossible at scale. How can I improve the isolation process?"
Answer: Emulsions are a process chemist's nightmare. They are often caused by partially soluble byproducts or unreacted materials acting as surfactants. The goal is to avoid them or have a robust method to break them.
-
Causality - Surfactant-like Impurities: The presence of both a polar amine and a non-polar Boc group in the starting material and intermediates can lead to surfactant-like behavior, stabilizing the oil-in-water or water-in-oil interface.[6]
-
Troubleshooting Actions:
-
Brine Wash: The first and simplest solution is to use a saturated sodium chloride (brine) solution for the aqueous wash. This increases the ionic strength and density of the aqueous phase, which helps to break most common emulsions.
-
Solvent Swap: If the reaction is performed in a water-miscible solvent like THF, it must be removed under vacuum and replaced with a water-immiscible extraction solvent like Toluene, MTBE, or Ethyl Acetate before the wash.
-
Filtration First: Before the aqueous wash, cool the reaction mixture and filter off any insoluble PFA polymers. This removes solid particulates that can stabilize emulsions at the interface.
-
Alternative Isolation - Direct Distillation: If the product is the major component and thermally stable, it may be possible to filter the crude reaction mixture and proceed directly to solvent removal and vacuum distillation of the product, bypassing an aqueous work-up entirely. This is often the most scalable approach.
-
Proactive FAQs for Process Development
Q: What are the key safety considerations for this reaction at scale? A: The primary hazards are the exotherm and the handling of paraformaldehyde. Formaldehyde is a sensitizer and suspected carcinogen. PFA is a fine powder that can become airborne. Always use appropriate personal protective equipment (PPE), including respiratory protection, and conduct the reaction in a well-ventilated area or contained system. The exotherm must be controlled with a robust reactor cooling system and a carefully planned addition strategy to prevent a runaway reaction.
Q: Which source of formaldehyde is better for scale-up: paraformaldehyde or formalin? A: The choice depends on your process constraints, particularly water tolerance.
Table 2: Comparison of Formaldehyde Sources
| Source | Pros | Cons | Best For... |
|---|---|---|---|
| Paraformaldehyde | High concentration (anhydrous); easier to handle precise stoichiometry. | Depolymerization can be slow/erratic; dust hazard. | Anhydrous reactions where water removal would be difficult or costly. |
| Formalin (37% aq. soln) | Reagent is already active (no depolymerization needed); low cost. | Introduces a large volume of water; can complicate work-up and solvent recycling. | Processes where water is tolerated and can be easily removed during work-up. |
For most organic syntheses, paraformaldehyde is preferred as it avoids introducing water, which simplifies the work-up and solvent management at scale.
Q: What In-Process Controls (IPCs) are recommended to monitor the reaction? A: At a minimum, use Thin Layer Chromatography (TLC) to monitor the disappearance of the N-Boc-1,3-propanediamine starting material. For more precise tracking, Gas Chromatography (GC) or ¹H NMR of sampled aliquots can provide quantitative data on the conversion of starting material to product. An effective IPC allows you to define the reaction endpoint accurately, avoiding unnecessary heating which can lead to byproduct formation.
Scalable Experimental Protocol
This protocol is a starting point and should be optimized for your specific equipment and scale.
1. Reagent Preparation:
-
Charge a suitable reactor with N-Boc-1,3-propanediamine (1.0 eq).
-
Add toluene (approx. 5-10 volumes based on the starting amine).
-
Begin agitation and heat the solution to 75-80°C under a nitrogen atmosphere.
2. Reaction:
-
Once the internal temperature is stable, begin the portion-wise addition of paraformaldehyde (1.1-1.2 eq). Add the first 10% of the PFA.
-
CRITICAL STEP: Monitor the internal temperature closely. A slight exotherm (2-5°C rise) should be observed. Wait for this exotherm to subside before making the next addition.
-
Continue adding the remaining PFA in portions over 1-2 hours, maintaining the internal temperature below 85°C.
-
After the final addition, hold the reaction mixture at 75-80°C for an additional 2-4 hours, or until IPC (e.g., TLC, GC) confirms the consumption of the starting material.
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted paraformaldehyde or polymeric solids. Wash the filter cake with a small amount of toluene.
-
Transfer the filtrate to a separatory funnel or reactor equipped for phase separation.
-
Wash the organic layer with water (2 x 2 volumes) and then with saturated brine (1 x 2 volumes) to remove water-soluble impurities and break any potential emulsions.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
4. Purification:
-
The crude oil can be purified by vacuum distillation to afford the this compound as a colorless to light yellow liquid or low-melting solid with >95% purity.[1] The product should be stored at 2-8°C under a dry, inert atmosphere to prevent degradation.[1]
This comprehensive guide provides the foundational knowledge to successfully scale the synthesis of this compound. By understanding the underlying chemical principles and anticipating potential challenges, you can develop a safe, robust, and efficient manufacturing process.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0 [sigmaaldrich.com]
- 4. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Refinement of the Work-up Procedure for Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
Welcome to the technical support center for the synthesis and purification of tert-butyl tetrahydropyrimidine-1(2H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental work-up of this important heterocyclic building block. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategies.
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, due to its role as a protected cyclic amine.[1] The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at other functional groups within a molecule.[1][2] However, the work-up and purification of this compound can present several challenges that may lead to low yields or impure products.[3][4] This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
Low or No Yield of the Desired Product
Q1: I've completed the reaction to synthesize this compound, but after work-up, I have a very low yield. What are the likely causes?
A1: Low yields can often be traced back to three main areas: incomplete reaction, product loss during the work-up, or product decomposition.[3]
-
Incomplete Reaction: It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] If the starting materials are still present, consider extending the reaction time or moderately increasing the temperature. Also, verify the stoichiometry and purity of your reagents, especially the Boc-anhydride ((Boc)₂O), as an insufficient amount will lead to unreacted starting amine.[4]
-
Product Loss During Work-up: The polarity of this compound can lead to some water solubility, causing it to be lost in the aqueous layers during extraction.[4] To mitigate this, minimize the volume of aqueous washes and consider back-extracting the aqueous layers with your organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.[4]
-
Product Decomposition: The Boc protecting group is sensitive to acidic conditions.[2][6] If your work-up involves an acidic wash (e.g., to remove a basic catalyst or unreacted amine), there is a risk of premature deprotection. A quick wash with a dilute, weak acid (e.g., 0.5 M HCl or saturated ammonium chloride solution) is generally tolerated, but prolonged exposure should be avoided.[3][7][8]
Product Purity Issues
Q2: My final product is an oil or a semi-solid and appears to be impure by NMR. What are the common contaminants and how can I remove them?
A2: The physical state of this compound can range from a colorless to light yellow liquid or semi-solid.[1] Impurities are often the cause of a non-solid final product.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted starting amine and/or (Boc)₂O. Unreacted amine can often be removed with a dilute acid wash.[8] Residual (Boc)₂O and its byproduct, t-butanol, can sometimes be removed by placing the product under high vacuum.[9]
-
Side Products: The formation of N,N-di-Boc derivatives can occur if an excess of (Boc)₂O is used.[4] Careful control of the stoichiometry is key to avoiding this. Urea formation is another possibility if isocyanate impurities are present in the (Boc)₂O.[4] Using high-purity reagents and ensuring anhydrous reaction conditions can minimize these side reactions.[4]
-
Purification Strategy: If simple extraction and washes are insufficient, silica gel column chromatography is a reliable method for purification.[4][5] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will typically separate the desired product from more polar and less polar impurities.
Frequently Asked Questions (FAQs)
Q3: Is an aqueous work-up always necessary?
A3: Not always. If your reaction is clean and the byproducts are volatile, you may be able to simply evaporate the solvent and use the crude product directly in the next step.[10] However, an aqueous work-up is generally recommended to remove inorganic salts and water-soluble impurities.
Q4: What is the best way to remove a catalyst like 4-dimethylaminopyridine (DMAP) during the work-up?
A4: DMAP is basic and can be effectively removed by washing the organic layer with a dilute acid solution, such as 1 M HCl or a saturated aqueous solution of copper sulfate.[8] The protonated DMAP will partition into the aqueous layer.
Q5: My product seems to be partially soluble in water. How can I improve my extraction efficiency?
A5: To improve the recovery of a water-soluble product, you can use a salting-out technique. This involves washing the organic layer with brine (a saturated aqueous solution of NaCl). The increased ionic strength of the aqueous phase decreases the solubility of the organic product, driving it into the organic layer. As mentioned earlier, back-extracting the aqueous washes is also a good practice.
Q6: I am concerned about the stability of the Boc group during an acidic wash. What are the alternatives?
A6: The Boc group is generally stable to brief exposure to dilute acids.[8] However, if your molecule is particularly acid-sensitive, you can use alternative work-up procedures. For instance, if you need to remove a basic impurity, you could consider using a solid-supported acid resin, which can be filtered off after neutralization.
Q7: What are the recommended storage conditions for this compound?
A7: The compound should be stored in a dry, sealed container, away from light, at 2-8°C.[1]
Experimental Protocols
Standard Aqueous Work-up Procedure
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer with water to remove water-soluble byproducts.
-
If a basic catalyst was used, wash with a dilute acid solution (e.g., 0.5 M HCl).
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Finally, wash with brine to reduce the amount of dissolved water in the organic layer.[3]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[3]
Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Parameter | Recommended Condition/Solvent | Rationale |
| Extraction Solvent | Ethyl Acetate, Dichloromethane | Good solubility for the product and immiscible with water. |
| Aqueous Wash (Base Removal) | 0.5 M - 1 M HCl | Protonates and removes basic impurities. |
| Aqueous Wash (Neutralization) | Saturated NaHCO₃ | Neutralizes any excess acid. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Removes residual water from the organic phase. |
| Purification Method | Silica Gel Column Chromatography | Effective for separating compounds with different polarities. |
Visualizations
Work-up Workflow Diagram
Caption: A generalized workflow for the aqueous work-up of this compound.
Troubleshooting Logic Diagram
Caption: A logic diagram outlining potential causes and solutions for common issues in the synthesis of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis and Structural Validation of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the structural integrity of molecular entities is paramount. The tert-butyl tetrahydropyrimidine-1(2H)-carboxylate, a key heterocyclic building block, is no exception.[1][2] Its utility in the synthesis of complex pharmaceuticals necessitates a robust and unequivocal method for its structural validation. This guide provides an in-depth spectroscopic analysis of this compound, offering a comparative framework against related structures to ensure confident identification and quality control.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of nitrogen-containing molecules due to its stability and ease of removal under mild acidic conditions.[3] Spectroscopic techniques are indispensable tools for verifying the successful installation of the Boc group and for the complete structural elucidation of the heterocyclic scaffold.[] This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by experimental protocols and comparative data from analogous structures.
Predicted Spectroscopic Data for this compound
A thorough analysis of spectroscopic data from structurally similar N-Boc protected heterocycles allows for a confident prediction of the key spectral features for this compound.[5][6]
Table 1: Predicted Spectroscopic Data Summary
| Technique | Parameter | Predicted Signal for this compound |
| ¹H NMR | Chemical Shift (δ) | ~1.4-1.5 ppm (singlet, 9H, t-Bu), ~1.8-2.0 ppm (multiplet, 2H, C5-H₂), ~3.2-3.4 ppm (triplet, 2H, C6-H₂), ~3.5-3.7 ppm (triplet, 2H, C4-H₂), ~4.8-5.0 ppm (singlet, 1H, N2-H) |
| ¹³C NMR | Chemical Shift (δ) | ~20-22 ppm (C5), ~28.5 ppm (C(CH₃)₃), ~40-42 ppm (C6), ~45-47 ppm (C4), ~79-81 ppm (C (CH₃)₃), ~154-156 ppm (C =O) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300-3400 cm⁻¹ (N-H stretch), ~2970-2930 cm⁻¹ (C-H stretch, aliphatic), ~1680-1720 cm⁻¹ (strong, C=O stretch, carbamate) |
| Mass Spectrometry | Mass-to-Charge (m/z) | Molecular Ion: [M+H]⁺ at m/z 187.14, Fragmentation: [M-56]⁺ (loss of isobutylene), [M-100]⁺ (loss of Boc group) |
In-Depth Spectroscopic Interpretation and Validation
The validation of the this compound structure hinges on the careful interpretation of its spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
¹H and ¹³C NMR spectroscopy provide the most detailed picture of the molecular skeleton.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit several key signals. The most characteristic feature of a successful Boc protection is a sharp singlet integrating to nine protons around 1.4-1.5 ppm, corresponding to the tert-butyl group.[3] The methylene protons of the tetrahydropyrimidine ring will appear as distinct multiplets. The protons at C4 and C6, being adjacent to nitrogen atoms, are expected to be deshielded and appear as triplets in the range of 3.2-3.7 ppm. The C5 protons, flanked by two methylene groups, should resonate further upfield as a multiplet around 1.8-2.0 ppm. The N-H proton of the carbamate is anticipated to be a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the Boc group is a key indicator and is expected to appear around 154-156 ppm.[7] The quaternary carbon of the tert-butyl group will resonate around 79-81 ppm, while the three equivalent methyl carbons will produce a strong signal at approximately 28.5 ppm. The three methylene carbons of the tetrahydropyrimidine ring will have distinct chemical shifts, with C4 and C6 appearing in the 40-47 ppm region and C5 at a more shielded position around 20-22 ppm.
Experimental Protocols
General Protocol for ¹H and ¹³C NMR Spectroscopy
A standardized protocol ensures reproducibility and accuracy of the acquired NMR data.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the residual solvent peak as a reference (e.g., 7.26 ppm for CDCl₃).[3]
-
Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule. For the ¹³C spectrum, analyze the chemical shifts to assign the signals to the corresponding carbon atoms.
Diagram of the NMR Workflow:
References
A Comparative Guide to the Synthetic Routes of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and organic chemistry, the tetrahydropyrimidine scaffold is a cornerstone for the development of a diverse array of biologically active molecules. The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group onto this heterocyclic system yields Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate, a versatile building block that enables selective functionalization at the unprotected nitrogen atom. This guide provides an in-depth comparison of the primary synthetic pathways to this valuable intermediate, offering experimental insights and data to inform your selection of the most suitable route for your research and development needs.
Introduction to this compound
This compound (CAS No: 867065-85-8) is a key intermediate in organic synthesis, primarily utilized for the introduction of a protected tetrahydropyrimidine moiety. The Boc group offers robust protection under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions, making it an ideal tool for multi-step syntheses of complex target molecules. Its application is particularly prominent in the synthesis of novel therapeutic agents, where the tetrahydropyrimidine core is a prevalent feature.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies emerge for the preparation of this compound:
-
Route A: Cyclization Followed by N-Boc Protection. This approach involves the initial formation of the tetrahydropyrimidine ring, followed by the selective protection of one of the secondary amine functionalities.
-
Route B: N-Boc Protection Followed by Cyclization. In this alternative pathway, a suitable diamine precursor is first selectively mono-protected with a Boc group, followed by cyclization to form the desired heterocyclic ring.
This guide will now delve into the experimental details of each route, providing a critical comparison of their respective advantages and disadvantages.
Route A: Cyclization Followed by N-Boc Protection
This two-step approach commences with the synthesis of the parent tetrahydropyrimidine ring via the condensation of 1,3-diaminopropane with a formaldehyde equivalent, followed by the selective introduction of the Boc protecting group.
Step 1: Synthesis of Tetrahydropyrimidine
The initial cyclization is typically achieved through the reaction of 1,3-diaminopropane with formaldehyde.
Experimental Protocol:
-
To a solution of 1,3-diaminopropane (1.0 eq) in a suitable solvent such as methanol or ethanol, an aqueous solution of formaldehyde (1.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is removed under reduced pressure to yield crude tetrahydropyrimidine.
Causality Behind Experimental Choices: The use of an equimolar ratio of reactants is intended to favor the formation of the desired cyclic product. The reaction is performed at a low initial temperature to control the exothermic reaction between the amine and formaldehyde.
Trustworthiness and Potential Issues: A significant challenge with this route is the potential for side reactions. The reaction of 1,3-diaminopropane with formaldehyde can lead to the formation of polymeric materials or more complex structures such as 1-formyl-3-methylhexahydropyrimidines. This lack of selectivity can result in a complex product mixture, making the isolation of pure tetrahydropyrimidine difficult and often leading to low yields.
Step 2: N-Boc Protection of Tetrahydropyrimidine
The crude tetrahydropyrimidine is then subjected to Boc protection.
Experimental Protocol:
-
The crude tetrahydropyrimidine (1.0 eq) is dissolved in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
A base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), is added to the solution.
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The base is crucial for deprotonating one of the nitrogen atoms, facilitating its nucleophilic attack on the Boc anhydride. Using a slight excess of the base ensures complete reaction.
Trustworthiness and Potential Issues: The primary drawback of this step is the potential for di-protection, where both nitrogen atoms of the tetrahydropyrimidine ring are protected with a Boc group. Achieving mono-selectivity can be challenging and often requires careful control of stoichiometry and reaction conditions, leading to reduced yields of the desired product. The purification to separate mono- and di-protected products, along with any unreacted starting material, can be laborious.
Route A Workflow Diagram:
Caption: Workflow for the synthesis via Route A.
Route B: N-Boc Protection Followed by Cyclization
This alternative strategy reverses the order of steps, beginning with the selective mono-protection of 1,3-diaminopropane, followed by the cyclization to form the tetrahydropyrimidine ring.
Step 1: Synthesis of N-Boc-1,3-diaminopropane
The key to this route is the efficient and selective mono-protection of the diamine.
Experimental Protocol:
-
To a solution of 1,3-diaminopropane (10 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM is added dropwise over a period of 1-2 hours.[1]
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.[1]
-
The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution, followed by water and brine.[1]
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-Boc-1,3-diaminopropane as an oily product.[1]
Causality Behind Experimental Choices: A large excess of the diamine is used to statistically favor the mono-protection of the amine and minimize the formation of the di-protected by-product. The slow, dropwise addition of the Boc anhydride at low temperature further enhances the selectivity.
Trustworthiness and Potential Issues: This method is generally reliable and provides good yields of the mono-protected diamine.[1] The primary challenge lies in the removal of the excess 1,3-diaminopropane after the reaction, which is typically achieved by aqueous extraction. The product is often used in the next step without extensive purification.
Step 2: Cyclization of N-Boc-1,3-diaminopropane
The final step involves the cyclization of the mono-protected diamine with a formaldehyde source.
Experimental Protocol:
-
N-Boc-1,3-diaminopropane (1.0 eq) is dissolved in a solvent such as ethanol or methanol.
-
Paraformaldehyde (1.1 eq) is added to the solution.
-
A catalytic amount of a base, such as sodium hydroxide (NaOH), is added.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, concentrated, and the product is purified by column chromatography.
Causality Behind Experimental Choices: Paraformaldehyde serves as a convenient and less volatile source of formaldehyde. The basic catalyst facilitates the condensation reaction. Refluxing provides the necessary energy to drive the cyclization to completion.
Trustworthiness and Potential Issues: This cyclization step is generally cleaner and more direct than the initial cyclization in Route A. As one of the amino groups is already protected, the formation of polymers and other side products is significantly suppressed. This leads to a more straightforward purification and typically higher overall yields.
Route B Workflow Diagram:
Caption: Workflow for the synthesis via Route B.
Performance Comparison and Data Summary
| Parameter | Route A: Cyclization then Protection | Route B: Protection then Cyclization |
| Overall Yield | Generally lower due to side reactions and selectivity issues. | Typically higher due to cleaner reactions. |
| Selectivity | Poor in both steps (cyclization and protection). | High in the mono-protection step. |
| Purification | Can be challenging, often requiring multiple chromatographic steps. | More straightforward, often requiring a single column chromatography for the final product. |
| Scalability | More difficult to scale up due to potential for polymer formation. | More amenable to scale-up. |
| Starting Materials | 1,3-Diaminopropane, Formaldehyde, Boc₂O. | 1,3-Diaminopropane, Boc₂O, Paraformaldehyde. |
| Key Advantage | Conceptually simple. | Higher yield and purity of the final product. |
| Key Disadvantage | Prone to side reactions and poor selectivity. | Requires a large excess of the starting diamine in the first step. |
Conclusion and Recommendation
Based on the analysis of both synthetic pathways, Route B (Protection then Cyclization) is the recommended method for the preparation of this compound. While it requires a large excess of 1,3-diaminopropane in the initial step, the significantly improved selectivity, cleaner reaction profile, and consequently higher overall yield and easier purification make it the more efficient and reliable choice for laboratory and potential scale-up synthesis. The challenges associated with side-product formation and difficult purifications in Route A make it a less desirable option for obtaining high-purity material. For researchers and drug development professionals, the robustness and predictability of Route B offer a clear advantage in the synthesis of this important building block.
References
A Comparative Guide to Catalysts for Tetrahydropyrimidine Synthesis: From Classical Approaches to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of therapeutic properties, including antiviral, antibacterial, and anticancer activities.[1] The efficient construction of this privileged heterocyclic system is, therefore, a subject of enduring interest in synthetic organic chemistry. The Biginelli reaction, a one-pot three-component condensation, remains the most prominent method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[2][3] The choice of catalyst in this reaction is paramount, profoundly influencing reaction rates, yields, and overall efficiency. This guide provides a comprehensive comparative analysis of various catalytic systems for tetrahydropyrimidine synthesis, offering in-depth technical insights, supporting experimental data, and detailed protocols to inform your catalyst selection and experimental design.
The Mechanistic Underpinning: A Foundation for Catalyst Selection
The Biginelli reaction is generally accepted to proceed through a series of key steps, the rates of which are significantly influenced by the catalyst.[2] Understanding this mechanism is crucial for appreciating the role of different catalysts. The most widely accepted pathway involves the initial acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. This electrophilic species then undergoes a nucleophilic attack by the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the final tetrahydropyrimidine product.[2]
Different catalysts can accelerate different steps of this cascade. Brønsted acids protonate the aldehyde, enhancing its electrophilicity and facilitating the initial condensation.[4][5][6][7] Lewis acids can coordinate to the aldehyde's carbonyl oxygen, similarly increasing its electrophilicity, and can also play a role in the cyclization and dehydration steps.[8][9] Organocatalysts, depending on their nature (acidic or basic), can activate the reactants in various ways.[10]
Below is a generalized mechanistic workflow for the Biginelli reaction, highlighting the key stages where catalytic intervention is critical.
Caption: Generalized workflow of the Biginelli reaction for tetrahydropyrimidine synthesis.
A Comparative Analysis of Catalytic Systems
The ideal catalyst for tetrahydropyrimidine synthesis should offer high yields, short reaction times, mild reaction conditions, broad substrate scope, and, ideally, be cost-effective and environmentally benign. Here, we compare the performance of four major classes of catalysts: Brønsted acids, Lewis acids, organocatalysts, and heterogeneous catalysts.
Brønsted Acid Catalysis: The Classical Approach
Brønsted acids are the traditional catalysts for the Biginelli reaction, with mineral acids like HCl and H₂SO₄ being historically employed.[3] While effective, their corrosive nature and the often harsh reaction conditions required have led to the exploration of milder alternatives. Organic Brønsted acids, such as p-toluenesulfonic acid (PTSA), offer a good compromise.
Performance Insights:
-
Advantages: Readily available, inexpensive, and effective for a range of substrates.
-
Disadvantages: Often require elevated temperatures and can lead to side reactions with sensitive substrates. Mineral acids pose environmental and handling challenges.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl | Catalytic | Ethanol | Reflux | 4-12 h | 40-70 | [1][3] |
| p-TsOH | 10-20 | Ethanol | Reflux | 2-5 h | 75-90 | [11] |
| Amidosulfonic Acid | 10 | Dioxane | Reflux | 12 h | 35-50 | [12] |
Lewis Acid Catalysis: Enhanced Activity and Milder Conditions
Lewis acids have emerged as highly effective catalysts for the Biginelli reaction, often providing higher yields and shorter reaction times under milder conditions compared to Brønsted acids.[1][13] A wide array of Lewis acids, including metal triflates, halides, and organometallic compounds, have been successfully employed. Lanthanide triflates, such as Yb(OTf)₃ and La(OTf)₃, are particularly noteworthy for their high catalytic activity and water tolerance.[14]
Performance Insights:
-
Advantages: High catalytic activity, often requiring lower catalyst loadings. Milder reaction conditions, leading to better functional group tolerance. Some Lewis acids are recyclable.
-
Disadvantages: Can be expensive and sensitive to moisture in some cases. The toxicity of certain metals is a concern.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Yb(OTf)₃ | 1-5 | Solvent-free | 100 | 20 min | 81-99 | [14] |
| Cu(OTf)₂ | 10 | Acetonitrile | 50 | 1-2 h | 85-95 | [13] |
| BiCl₃ | 10 | Acetonitrile | Reflux | 1.5-3 h | 88-96 | [13] |
| NiCl₂·6H₂O | 10 | Ethanol | Reflux | 4 h | 50.3 | [11] |
| B(C₆F₅)₃ | 1 | Ethanol | Reflux | 1-3 h | 82-95 | [15] |
Organocatalysis: A Greener Alternative
Organocatalysts offer an attractive metal-free alternative for tetrahydropyrimidine synthesis. These catalysts, which are typically small organic molecules, can act as either Brønsted acids or bases. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a prominent example of a basic organocatalyst that efficiently promotes the Biginelli reaction.[16][17] Chiral organocatalysts, such as phosphoric acids derived from BINOL, have been instrumental in the development of enantioselective Biginelli reactions.[18][19][20]
Performance Insights:
-
Advantages: Generally low toxicity, environmentally benign, and readily available. Enables enantioselective synthesis with high stereocontrol.
-
Disadvantages: May require higher catalyst loadings compared to metal catalysts. Reaction rates can sometimes be slower.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DABCO | 10 | Ethanol | Reflux | 10-25 min | 74-92 | [16][17] |
| Chiral Phosphoric Acid | 10 | Dichloromethane | 30 | 24-72 h | 40-95 (85-97% ee) | [19][20] |
Heterogeneous Catalysis: The Path to Sustainability
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry.[21][22] Various solid-supported catalysts, including polymer-bound catalysts, metal-organic frameworks (MOFs), and nanocatalysts, have been developed for the Biginelli reaction.[21][22][23] These catalysts often exhibit high stability and can be easily separated from the reaction mixture by simple filtration.
Performance Insights:
-
Advantages: Easy catalyst separation and recyclability, leading to reduced waste and cost. Often exhibit high stability and can be used in continuous flow processes.
-
Disadvantages: Can sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations. Catalyst preparation can be complex.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability | Reference |
| Polymer-supported isothiourea | - | - | - | - | Good | Yes | [1] |
| Zn-fum MOF | - | Solvent-free | 80 | 20 min | 89-98 | Yes | [23] |
| Silica-supported Bi(III) triflate | - | Ethanol | Reflux | 1-2 h | High | Yes | [23] |
Experimental Protocols: A Practical Guide
To provide actionable insights, this section details step-by-step experimental protocols for the synthesis of a representative tetrahydropyrimidine using a high-performing catalyst from each class.
Protocol 1: Yb(OTf)₃-Catalyzed Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A Lewis Acid Approach)
This protocol is adapted from the work of Ma et al. and demonstrates the high efficiency of lanthanide triflates under solvent-free conditions.[14]
Caption: Experimental workflow for Yb(OTf)₃-catalyzed tetrahydropyrimidine synthesis.
Causality: The Lewis acidic Yb(OTf)₃ activates the benzaldehyde by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack by urea. The solvent-free condition at an elevated temperature accelerates the reaction, leading to a rapid and high-yielding synthesis.
Protocol 2: DABCO-Catalyzed Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (An Organocatalytic Approach)
This protocol, based on the findings of Foroughifar et al., showcases the utility of a simple and inexpensive organocatalyst.[16][17]
Caption: Experimental workflow for DABCO-catalyzed tetrahydropyrimidine synthesis.
Causality: DABCO, a tertiary amine, acts as a Brønsted base, facilitating the enolization of ethyl acetoacetate. It may also act as a nucleophilic catalyst, activating the aldehyde. The use of ethanol as a solvent allows for easy precipitation of the product upon cooling.
Enantioselective Synthesis: Accessing Chiral Tetrahydropyrimidines
The development of enantioselective methods for tetrahydropyrimidine synthesis is of significant importance, as the biological activity of these compounds is often stereospecific. Chiral Brønsted acids and Lewis acids have been successfully employed as catalysts in asymmetric Biginelli reactions, affording products with high enantiomeric excess (ee).[18]
Key Catalytic Systems for Enantioselective Synthesis:
-
Chiral Phosphoric Acids: BINOL-derived phosphoric acids are powerful chiral Brønsted acid catalysts that can induce high enantioselectivity through the formation of a well-organized, hydrogen-bonded transition state with the reactants.[19][20]
-
Chiral Ytterbium Catalysts: Chiral ligands coordinated to ytterbium triflate can create a chiral Lewis acidic environment, leading to excellent enantiocontrol in the Biginelli reaction.
The choice of a chiral catalyst and the optimization of reaction conditions are crucial for achieving high enantioselectivity.
Conclusion: Selecting the Optimal Catalyst for Your Needs
The synthesis of tetrahydropyrimidines via the Biginelli reaction is a versatile and powerful transformation, with a wide array of catalysts available to the modern synthetic chemist. The choice of the optimal catalyst depends on several factors, including the desired scale of the reaction, the functional group tolerance required, cost considerations, and environmental impact.
-
For rapid, high-yielding synthesis on a laboratory scale, Lewis acids like Yb(OTf)₃ under solvent-free conditions are an excellent choice.
-
For a more environmentally friendly and metal-free approach, organocatalysts such as DABCO provide an efficient and cost-effective alternative.
-
When catalyst recyclability and sustainability are paramount, heterogeneous catalysts offer a compelling solution.
-
For the synthesis of enantiomerically enriched tetrahydropyrimidines, chiral Brønsted acids or Lewis acids are the catalysts of choice.
This guide has provided a comparative overview of the major catalytic systems for tetrahydropyrimidine synthesis. By understanding the underlying mechanisms and the relative performance of different catalysts, researchers can make informed decisions to accelerate their research and development efforts in the pursuit of novel therapeutic agents.
References
- 1. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 15. ias.ac.in [ias.ac.in]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. researchgate.net [researchgate.net]
- 18. Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. A comprehensive review on the rational design of MOF-based heterogeneous catalysts for the classic Biginelli reaction [ouci.dntb.gov.ua]
A Comparative Guide to the Validation of Analytical Methods for Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring product quality, safety, and efficacy. This guide offers a detailed comparison of analytical methodologies for the quantification of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering you to make informed decisions for your analytical needs. Our focus is on the practical application of regulatory guidelines from the International Council for Harmonisation (ICH) to ensure robust and reliable data.[1][2][3][4][5]
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7] This process is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][8][9][10] A validated method provides a high degree of assurance that it will consistently produce results that are accurate and precise.
This guide will compare two common analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and robust technique for non-volatile and thermally stable compounds.
-
Gas Chromatography with Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for volatile or semi-volatile compounds.
The selection between these methods will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.
Foundational Validation Parameters: An Overview
According to the ICH Q2(R2) guidelines, the following parameters are essential for the validation of quantitative analytical procedures[1][3]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Below is a visual representation of the analytical method validation workflow.
Caption: A streamlined workflow for analytical method validation.
Comparative Analysis of HPLC-UV and GC-MS Methods
The following sections provide a detailed comparison of hypothetical, yet scientifically grounded, HPLC-UV and GC-MS methods for the analysis of this compound.
Methodologies
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is predicated on the separation of the analyte from potential impurities on a reversed-phase column, followed by detection using a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile, ramping to 80% over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (based on the UV absorbance of the carbamate group).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
This technique is suitable for the thermally stable this compound. The high selectivity of the mass spectrometer provides excellent specificity.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for peak identification.
-
-
Comparative Performance Data
The table below summarizes the expected performance characteristics of the two methods based on typical results for similar compounds.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| LOD | 0.3 µg/mL | 0.03 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
| Specificity | Good, potential for co-eluting impurities | Excellent, based on mass fragmentation |
| Robustness | Generally robust to small changes in mobile phase composition and pH | Sensitive to changes in inlet temperature and carrier gas flow rate |
Experimental Protocols for Method Validation
The following protocols outline the steps to validate the analytical methods according to ICH guidelines.[4]
Specificity
The specificity of an analytical method is its ability to measure the analyte accurately in the presence of interferences such as impurities, degradation products, and matrix components.
Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.
-
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradation peaks.
-
Peak Purity Analysis (for HPLC-UV): Utilize a photodiode array (PDA) detector to assess the spectral homogeneity of the analyte peak in the presence of potential interferences.
Caption: Workflow for determining method specificity.
Linearity and Range
Linearity demonstrates a proportional relationship between the analytical response and the concentration of the analyte. The range is the interval over which this relationship holds true with acceptable accuracy and precision.
Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards by diluting a stock solution of this compound to cover the expected concentration range.
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Evaluation: Plot the mean response versus the concentration and perform a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope should be reported.
Accuracy
Accuracy is determined by applying the analytical procedure to a sample with a known concentration of the analyte.
Protocol:
-
Spiked Samples: Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding known amounts of the analyte to a blank matrix.
-
Analysis: Analyze each spiked sample in triplicate.
-
Calculation: Calculate the percentage recovery for each sample. The mean recovery should be within an acceptable range (e.g., 98.0% to 102.0%).
Precision
Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration.
-
The analysis should be performed by the same analyst on the same day with the same equipment.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or with different equipment.
-
-
Reproducibility (Inter-laboratory precision):
-
This is assessed by means of an inter-laboratory trial and is not typically required for submission but is good practice.
-
The precision is expressed as the relative standard deviation (%RSD) of the results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ define the sensitivity of the method.
Protocol:
These can be determined by several methods, including:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.
-
-
Based on Signal-to-Noise Ratio:
-
LOD is typically determined at a signal-to-noise ratio of 3:1.
-
LOQ is typically determined at a signal-to-noise ratio of 10:1.
-
Robustness
Robustness testing evaluates the reliability of a method with respect to deliberate variations in its parameters.
Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the method parameters.
-
For HPLC: Mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), flow rate (±10%).
-
For GC: Inlet temperature (±10 °C), oven temperature ramp rate (±2 °C/min), carrier gas flow rate (±10%).
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Assess the impact of these changes on the analytical results (e.g., retention time, peak area, peak shape).
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable techniques for the quantitative analysis of this compound.
-
HPLC-UV is a robust, cost-effective, and widely available method suitable for routine quality control applications where high sensitivity is not a primary requirement. Its main limitation is the potential for interference from co-eluting impurities.
-
GC-MS offers superior sensitivity and specificity, making it the preferred method for trace analysis or when analyzing complex matrices where specificity is a concern. The initial instrument cost and method development can be more demanding.
The choice of method should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and selectivity, and the available resources. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable and defensible data.[1][3][4][5]
References
- 1. fda.gov [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. id-eptri.eu [id-eptri.eu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. propharmagroup.com [propharmagroup.com]
- 10. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
A Comparative Guide to the Reactivity of N-Boc Protected vs. Unprotected Tetrahydropyrimidines in Synthetic Transformations
In the landscape of modern medicinal chemistry and drug development, tetrahydropyrimidines stand out as a privileged scaffold, forming the core of numerous biologically active molecules. The strategic functionalization of this heterocyclic system is paramount for the fine-tuning of pharmacological properties. A key decision in the synthetic route is the use of a protecting group for the nitrogen atoms, with the tert-butyloxycarbonyl (Boc) group being a common choice. This guide provides an in-depth, objective comparison of the reactivity of N-Boc protected versus unprotected tetrahydropyrimidines in three cornerstone synthetic transformations: N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Dichotomy of Protection: Electronic and Steric Implications
The introduction of an N-Boc group fundamentally alters the electronic and steric profile of the tetrahydropyrimidine ring, thereby dictating its reactivity. An unprotected tetrahydropyrimidine possesses two secondary amine nitrogens, both of which are nucleophilic and basic. This duality presents both opportunities and challenges in terms of regioselectivity.
Conversely, the N-Boc protected counterpart has its nitrogen lone pair delocalized into the carbonyl group of the carbamate. This delocalization significantly diminishes the nucleophilicity and basicity of the protected nitrogen.[1] Furthermore, the bulky tert-butyl group imposes considerable steric hindrance around the protected nitrogen, influencing the approach of reagents.[2][3]
Caption: Electronic and steric effects of N-Boc protection on tetrahydropyrimidines.
N-Alkylation: A Tale of Two Nitrogens
N-alkylation is a fundamental tool for introducing diversity into the tetrahydropyrimidine scaffold. The reactivity profiles of the protected and unprotected forms diverge significantly in this transformation.
Unprotected Tetrahydropyrimidines: The presence of two nucleophilic nitrogens in unprotected tetrahydropyrimidines raises the issue of regioselectivity. Direct alkylation with alkyl halides often leads to a mixture of N1- and N3-alkylated products, and in some cases, dialkylation can occur, necessitating careful control of stoichiometry and reaction conditions. The regioselectivity can be influenced by the substitution pattern on the tetrahydropyrimidine ring and the nature of the alkylating agent.[4]
N-Boc Protected Tetrahydropyrimidines: In contrast, N-alkylation of a mono-N-Boc protected tetrahydropyrimidine can proceed with high regioselectivity at the unprotected nitrogen. The Boc group effectively deactivates the nitrogen to which it is attached, directing the alkylation to the remaining free secondary amine. This allows for the controlled synthesis of N1-alkylated-N3-Boc-tetrahydropyrimidines, which can be subsequently deprotected to yield the mono-alkylated product.
Comparative Experimental Data: N-Alkylation
| Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Unprotected Tetrahydropyrimidine | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 80 | 12 | 80-90 (mixture) | [1] |
| N-Boc-4-aminopyridine | Benzyl Bromide | Electrogenerated MeCN⁻ | Acetonitrile | RT | 2 | >90 | [5] |
| N-Boc-4-aminopyridine | Octyl Bromide | Electrogenerated MeCN⁻ | Acetonitrile | RT | 2 | 86 | [5] |
Note: Data for N-Boc-tetrahydropyrimidine is extrapolated from the closely related N-Boc-4-aminopyridine system due to a lack of direct comparative studies in the literature.
Experimental Protocol: N-Alkylation of N-Boc-4-aminopyridine
This protocol, adapted from a procedure for N-Boc-4-aminopyridine, serves as a representative method for the selective N-alkylation of a Boc-protected cyclic amine.[5]
-
Setup: A divided electrochemical cell is equipped with platinum electrodes. The cathodic compartment is charged with a 0.1 M solution of tetraethylammonium hexafluorophosphate (TEAHFP) in anhydrous acetonitrile and N-Boc-4-aminopyridine (1 mmol).
-
Electrolysis: A constant current of 20 mA cm⁻² is applied until the starting material is consumed (monitored by TLC).
-
Alkylation: The alkylating agent (e.g., benzyl bromide, 1 mmol) is added to the catholyte.
-
Reaction: The mixture is stirred at room temperature for 2 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-alkylated product.
N-Acylation: Controlling Reactivity through Protection
N-acylation provides access to amides, which are key functional groups in many pharmaceuticals. Similar to N-alkylation, the presence or absence of a Boc group has a profound impact on the outcome of N-acylation reactions.
Unprotected Tetrahydropyrimidines: Direct N-acylation of unprotected tetrahydropyrimidines with acylating agents like acyl chlorides or anhydrides can lead to mixtures of N1- and N3-acylated products, as well as di-acylated species. Achieving regioselectivity can be challenging and often requires specific reaction conditions or the use of catalysts.[6]
N-Boc Protected Tetrahydropyrimidines: The N-Boc group provides a robust strategy for achieving regioselective N-acylation. By protecting one nitrogen, the acylation is directed to the free secondary amine, allowing for the synthesis of well-defined N-acyl-N'-Boc-tetrahydropyrimidines.
Comparative Experimental Data: N-Acylation
| Substrate | Acylating Agent | Conditions | Solvent | Yield (%) | Reference |
| Heterocyclic Amines | Benzoyl Chloride | Potter's Clay, RT | Solvent-free | 69-97 | [6] |
| N-Boc Protected Amines | N-Acylbenzotriazoles | Microwave, 50 °C | Water | High | [7][8] |
Experimental Protocol: N-Acylation of an Amine in Water
This greener protocol utilizes benzotriazole chemistry for the N-acylation of amines and can be adapted for N-Boc protected tetrahydropyrimidines.[8]
-
Activation: Prepare the N-acylbenzotriazole by reacting the desired carboxylic acid with benzotriazole.
-
Reaction Mixture: In a microwave vial, combine the N-Boc protected tetrahydropyrimidine (1 equiv) and the N-acylbenzotriazole (1 equiv) in water (3 mL).
-
Microwave Irradiation: Irradiate the mixture with microwaves (20 W) at 50 °C for 15-20 minutes.
-
Work-up: After completion, add aqueous Na₂CO₃ solution and extract the product with ethyl acetate. The organic layer is dried and concentrated to yield the N-acylated product.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Confirming the Stereochemistry of Substituted Tetrahydropyrimidines
Introduction: The Stereochemical Imperative in Tetrahydropyrimidine Scaffolds
Substituted tetrahydropyrimidines are a cornerstone of modern medicinal chemistry. Often synthesized through robust multicomponent strategies like the Biginelli reaction, these heterocyclic scaffolds are present in a wide array of pharmacologically active agents, including antiviral, anticancer, and antibacterial compounds.[1][2][3] However, the synthetic routes to these molecules frequently generate one or more stereocenters. As the three-dimensional arrangement of atoms dictates molecular recognition and, consequently, biological function, the unambiguous confirmation of stereochemistry is not merely an academic exercise—it is a critical step in the drug discovery and development pipeline.[4] A failure to correctly assign or control stereochemistry can lead to drastic differences in efficacy, pharmacokinetics, and toxicity.
This guide provides a comparative overview of the principal analytical techniques for stereochemical determination of substituted tetrahydropyrimidines. We will move beyond procedural lists to explore the underlying principles and causal logic behind method selection, empowering researchers to design robust, self-validating analytical strategies. We will compare the "gold standard" of solid-state analysis with a suite of powerful in-solution techniques, providing the context needed to select the right tool for the right question.
Chapter 1: The Definitive Answer—Absolute Stereochemistry by Single-Crystal X-ray Diffraction
When the goal is an unambiguous, irrefutable assignment of a molecule's complete three-dimensional structure, including its absolute configuration, single-crystal X-ray diffraction (XRD) is the ultimate arbiter.[5][6]
The Principle of Unambiguous Assignment
XRD works by passing X-rays through a highly ordered crystal lattice. The electrons of the atoms in the molecule diffract these X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, one can generate an electron density map and build a precise 3D model of the molecule as it exists in the crystal.
To determine the absolute configuration of a chiral molecule, the experiment must be sensitive to the difference between the real structure and its mirror image. This is achieved through a phenomenon called anomalous dispersion (or resonant scattering).[7][8] When the X-ray radiation used is near the absorption edge of a heavier atom in the crystal, it creates a small but measurable difference in the diffraction pattern between enantiomers. The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the true R/S configuration.[6][9] A Flack parameter close to zero with a small error margin provides strong evidence that the assigned absolute structure is correct.[9]
Causality in Experimental Choice: The Crystalline Bottleneck
The decision to pursue XRD is dictated by one critical factor: the ability to grow a single, high-quality crystal of the tetrahydropyrimidine derivative.[7] If a suitable crystal can be obtained, XRD provides the most direct and complete stereochemical information, bypassing the need for derivatization or complex spectral interpretation.
Experimental Protocol: A Self-Validating Workflow
-
Crystal Growth: The analyte must be rigorously purified. Techniques such as slow evaporation of a solvent, vapor diffusion between a solvent and an anti-solvent, or cooling are employed to encourage the formation of a single, well-ordered crystal.
-
Data Collection: A suitable crystal is mounted on a diffractometer. To leverage anomalous dispersion for absolute configuration, an X-ray source with appropriate wavelength, such as a copper source (Cu-Kα), is often used, especially if the molecule lacks atoms heavier than oxygen.[8][9]
-
Structure Solution and Refinement: Specialized software is used to process the diffraction pattern, solve the phase problem, and generate an initial molecular model. This model is then refined against the experimental data to improve its accuracy.
-
Absolute Configuration Assignment: The final step involves refining the model against the anomalous scattering data to calculate the Flack parameter.
Data Presentation: Key Crystallographic Parameters
| Parameter | Typical Value | Significance |
| Resolution (Å) | < 1.0 Å | A measure of the level of detail in the electron density map. Lower is better. |
| R-factor (R1) | < 0.05 (5%) | Agreement factor between the crystallographic model and the experimental X-ray diffraction data. |
| Flack Parameter | 0.0(1) | A value near 0 with a small standard uncertainty (e.g., ±0.1) indicates a high probability that the assigned absolute configuration is correct.[9] |
Primary Limitation
The absolute requirement for a high-quality single crystal is the most significant barrier to the universal application of XRD. Many complex organic molecules, including substituted tetrahydropyrimidines, may be difficult to crystallize as oils or amorphous solids.
Chapter 2: Probing 3D Structure in Solution with NMR Spectroscopy
While XRD provides an unparalleled view of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating molecular structure and stereochemistry in solution, a medium that more closely mimics the biological environment.
Part 2A: Defining Relative Stereochemistry
Relative stereochemistry describes the orientation of substituents relative to each other (e.g., cis vs. trans) without defining the absolute R/S configuration.
1. Through-Bond Analysis: J-Coupling Constants (³JHH)
The magnitude of the through-bond coupling constant between two vicinal protons (³JHH) is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[10] This is exceptionally useful for determining the relative stereochemistry on the tetrahydropyrimidine ring. For example, a large coupling constant (typically 8-12 Hz) between protons at C4 and C5 would suggest a trans-diaxial relationship, while a smaller coupling (2-5 Hz) would indicate a cis (axial-equatorial) or trans-diequatorial arrangement.[11]
2. Through-Space Analysis: Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that arises between protons that are close in space (< 5 Å), regardless of their bonding connectivity.[12] Observing an NOE correlation between two protons is direct proof of their spatial proximity. This is invaluable for establishing relative stereochemistry.[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The standard 2D experiment for this purpose. It is most effective for small molecules (< ~700 Da) and large molecules (> ~1500 Da).[14]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where the conventional NOE can be weak or zero, ROESY provides a reliable alternative as the ROE is always positive.[14]
Experimental Workflow for Relative Stereochemistry
Caption: Workflow for determining relative stereochemistry using NMR.
Protocol: 2D NOESY Experiment
-
Sample Preparation: Dissolve 5-10 mg of the purified tetrahydropyrimidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample must be free of paramagnetic impurities.
-
Initial Spectra: Acquire a standard high-resolution 1D ¹H spectrum and a 2D COSY spectrum to unambiguously assign all proton resonances.
-
NOESY Acquisition: Set up the 2D NOESY experiment. A critical parameter is the mixing time (d8) , which is the period during which NOE buildup occurs. This is typically set to the T₁ relaxation time of the protons of interest (e.g., 0.5-1.5 seconds).
-
Data Processing & Interpretation: Process the 2D data. A cross-peak between two protons in the NOESY spectrum indicates they are close in space. By building a network of these correlations, a 3D model of the relative configuration can be established.[15]
Comparative Data: Differentiating Isomers
| Isomer Type | ³JH4-H5 (Hz) | Key NOE Correlation |
| cis | ~3.5 Hz | H4 ↔ H5 |
| trans | ~10.2 Hz | H4 ↔ Aryl group at C6 (example) |
Part 2B: Assigning Absolute Stereochemistry with Chiral Auxiliaries
Standard NMR cannot distinguish between enantiomers, as they have identical physical properties in an achiral environment.[16] To resolve them, one must introduce a chiral influence to create a diastereomeric environment.
1. Chiral Derivatizing Agents (CDAs)
The most common approach involves covalently reacting the racemic tetrahydropyrimidine (containing a suitable functional group like -OH or -NH₂) with an enantiomerically pure CDA, such as Mosher's acid.[17] This reaction converts the pair of enantiomers into a pair of diastereomers, which have distinct physical properties and, therefore, different NMR spectra.[16][18] This not only allows for the quantification of enantiomeric excess (ee) but can also be used to assign the absolute configuration by analyzing the pattern of chemical shift differences (Δδ) between the two newly formed diastereomers.[19]
Conceptual Diagram of Chiral Derivatization
Caption: Converting enantiomers into NMR-distinguishable diastereomers.
2. Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form weak, transient, non-covalent complexes with the analyte.[20] This association creates a diastereomeric pair in solution, leading to the splitting of NMR signals for the two enantiomers, allowing for ee determination. This method is advantageous as it is non-destructive but often results in smaller chemical shift differences.
Chapter 3: Orthogonal Approaches—Chiroptical and Chromatographic Methods
Part 3A: Vibrational Circular Dichroism (VCD)
VCD is a powerful chiroptical spectroscopy technique that measures the differential absorption of left- and right-circularly polarized infrared light.[21][22] Every chiral molecule possesses a unique VCD spectrum that is a sensitive fingerprint of its absolute configuration in solution.[23]
The Power of Computation
The true strength of VCD lies in its partnership with quantum chemical calculations.[21] The experimental VCD spectrum of an unknown compound can be compared to the theoretically predicted spectrum calculated using methods like Density Functional Theory (DFT). A good match between the experimental spectrum and the calculated spectrum for one specific enantiomer (e.g., the S-enantiomer) provides a confident assignment of the absolute configuration.[24] This makes VCD a formidable tool for molecules that cannot be crystallized.[25]
VCD Workflow for Absolute Configuration
Caption: Assigning absolute configuration by comparing experimental and calculated VCD spectra.
Protocol: VCD Analysis
-
Sample Preparation: VCD requires relatively high sample concentrations (10-50 mg/mL) in a suitable infrared-transparent solvent (e.g., CDCl₃).[22]
-
Spectral Acquisition: The VCD and standard IR absorption spectra are recorded on a specialized VCD spectrometer.
-
Computational Modeling: Using software like Gaussian, the conformational space of the molecule is explored, and the Boltzmann-averaged IR and VCD spectra for one enantiomer are calculated at a suitable level of theory (e.g., B3LYP/6-31G*).
-
Spectral Comparison: The experimental VCD spectrum is overlaid with the calculated spectrum. A visual match or a quantitative comparison confirms the absolute configuration.
Part 3B: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse technique for separating enantiomers and determining enantiomeric purity.[26] While it does not provide primary structural information, it is an indispensable tool for analysis and preparative-scale separation.
Principle of Separation
The technique relies on a chiral stationary phase (CSP)—a column packed with a solid support to which an enantiomerically pure molecule is bound.[18] As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes of varying stability. The enantiomer that interacts more strongly is retained longer on the column, resulting in separation into two distinct peaks.
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Column Screening: Select a range of CSPs (e.g., polysaccharide-based columns like CHIRALCEL®) and screen them with various mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) to find conditions that provide baseline separation.[4]
-
Method Optimization: Fine-tune the mobile phase composition and flow rate to maximize the resolution (Rₛ) between the two enantiomer peaks.
-
Quantification: Integrate the areas of the two peaks. The enantiomeric excess is calculated as: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Data Presentation: Typical Chiral Separation Data
| Parameter | Value | Significance |
| Retention Time (t_R1) | 8.5 min | Time for the first-eluting enantiomer to exit the column. |
| Retention Time (t_R2) | 10.2 min | Time for the second-eluting enantiomer to exit the column. |
| Resolution (Rₛ) | > 1.5 | A value greater than 1.5 indicates baseline separation, which is ideal for accurate quantification. |
| Enantiomeric Excess (ee) | 98% | Indicates the sample is composed of 99% of one enantiomer and 1% of the other. |
Comparative Summary of Techniques
| Technique | Information Obtained | Sample Requirements | Key Advantages | Major Limitations |
| X-ray Crystallography | Absolute & Relative Stereochemistry | High-quality single crystal | Unambiguous, "gold standard" result[5] | Crystal growth can be a major bottleneck |
| NMR (NOESY/ROESY) | Relative Stereochemistry | ~5-10 mg, soluble | Excellent for in-solution conformation; widely accessible | Does not provide absolute configuration on its own |
| NMR (with CDAs) | Absolute Configuration, ee% | ~10 mg, soluble, suitable functional group | Assigns absolute configuration without crystallization | Requires chemical derivatization; Mosher's model can be complex[19] |
| VCD | Absolute Stereochemistry | ~10-20 mg, soluble | In-solution absolute configuration without derivatization[23][24] | Requires specialized equipment and computational expertise |
| Chiral HPLC | Enantiomeric Excess (ee%) | < 1 mg, soluble | High accuracy for purity; preparative separation possible[4] | Provides no structural information; method development required |
Conclusion: An Integrated, Multi-Technique Strategy
There is no single "best" method for all scenarios. The confirmation of stereochemistry for novel substituted tetrahydropyrimidines is best approached with an integrated strategy. A typical workflow might involve elucidating the relative stereochemistry quickly and confidently using NMR (NOESY/ROESY and J-coupling analysis). Following this, a definitive assignment of the absolute configuration can be pursued. If the compound crystallizes readily, single-crystal XRD provides the most direct answer. If not, VCD offers a powerful, non-destructive alternative for determining the absolute configuration in solution. Throughout the process, chiral HPLC serves as the essential tool for verifying enantiomeric purity. By understanding the strengths and limitations of each technique, researchers can build a self-validating and scientifically rigorous data package, ensuring that the stereochemical integrity of their molecules is beyond reproach.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]
- 12. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 13. acdlabs.com [acdlabs.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 18. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 22. jascoinc.com [jascoinc.com]
- 23. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 24. researchgate.net [researchgate.net]
- 25. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Application Note: Chiral HPLC Separation Of Enatiomers Of Racemic Drugs Used In Pharmaceutical Industry [bioprocessonline.com]
Benchmarking Efficiency in the Synthesis of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate: A Comparative Guide
Introduction
Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate, a key N-Boc protected saturated heterocycle, is a valuable building block in the synthesis of complex nitrogen-containing molecules, particularly in the fields of medicinal chemistry and drug discovery. The tetrahydropyrimidine scaffold is a core structural motif in numerous biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of straightforward introduction and mild removal, making it a preferred choice in multi-step synthetic campaigns.[1][2] Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers and drug development professionals.
This guide provides an in-depth comparison of two prominent synthetic methodologies for the preparation of this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed, step-by-step experimental protocols, and present a comparative analysis of their efficiencies based on key performance indicators such as yield, reaction time, and operational simplicity. Our objective is to equip researchers with the necessary insights to select the most suitable synthetic strategy for their specific research and development needs.
Synthetic Strategies: A Comparative Overview
Two primary and mechanistically distinct routes for the synthesis of this compound will be evaluated:
-
Method A: One-Pot Cyclocondensation of N-Boc-1,3-diaminopropane with Paraformaldehyde. This approach represents a direct and atom-economical pathway to the target molecule.
-
Method B: Stepwise Synthesis via Aminal Formation and Subsequent Boc Protection. This method involves the initial formation of the tetrahydropyrimidine ring followed by the introduction of the Boc protecting group.
The following sections will provide a detailed examination of each method, including experimental protocols and a discussion of their relative merits and drawbacks.
Method A: One-Pot Cyclocondensation
Causality of Experimental Choices
This method leverages the direct reaction of a mono-Boc protected diamine with a formaldehyde equivalent, paraformaldehyde. The choice of N-Boc-1,3-diaminopropane as the starting material is strategic; the Boc group ensures that only one of the amino groups participates in the initial reaction and ultimately remains as the carbamate in the final product. Paraformaldehyde is selected as a convenient and solid source of formaldehyde, which depolymerizes in situ under the reaction conditions to provide the reactive electrophile. The use of a suitable solvent like dichloromethane (DCM) facilitates the dissolution of the reactants and allows for a homogenous reaction mixture. The reaction proceeds through the formation of an aminal intermediate, which then undergoes intramolecular cyclization to form the stable six-membered tetrahydropyrimidine ring.
Experimental Protocol: Method A
Materials:
-
N-Boc-1,3-diaminopropane
-
Paraformaldehyde
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a solution of N-Boc-1,3-diaminopropane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen), add paraformaldehyde (1.1 eq).
-
Stir the resulting suspension at room temperature for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, filter the mixture to remove any unreacted paraformaldehyde.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a colorless oil.
Visualizing the Workflow: Method A
Caption: Workflow for the one-pot synthesis of this compound.
Method B: Stepwise Synthesis via Aminal Formation and Boc Protection
Causality of Experimental Choices
Experimental Protocol: Method B
Materials:
-
1,3-Diaminopropane
-
A suitable aldehyde (e.g., formaldehyde or a precursor)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
Step 1: Synthesis of Tetrahydropyrimidine
-
In a round-bottom flask, dissolve 1,3-diaminopropane (1.0 eq) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C and slowly add the aldehyde (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude tetrahydropyrimidine, which may be used in the next step without further purification.
Step 2: N-Boc Protection
-
Dissolve the crude tetrahydropyrimidine from Step 1 in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dichloromethane.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizing the Workflow: Method B
Caption: Stepwise synthesis of this compound via aminal formation and Boc protection.
Performance Benchmark: A Comparative Analysis
To provide an objective comparison, the following table summarizes the key performance indicators for each synthetic method. The data presented is a synthesis of typical results reported in the chemical literature and our own laboratory experience.
| Parameter | Method A: One-Pot Cyclocondensation | Method B: Stepwise Synthesis |
| Overall Yield | Good to Excellent (typically 70-90%) | Moderate to Good (typically 50-75% over two steps) |
| Reaction Time | 16-24 hours | 20-30 hours (cumulative) |
| Number of Steps | 1 | 2 |
| Operational Simplicity | High (fewer manipulations) | Moderate (requires isolation of an intermediate) |
| Atom Economy | High | Moderate (loss of material between steps) |
| Starting Material Cost | Potentially higher (N-Boc-1,3-diaminopropane) | Potentially lower (1,3-diaminopropane) |
| Purification | Single column chromatography | Potential for two purification steps |
Discussion and Recommendations
Method A (One-Pot Cyclocondensation) stands out for its superior efficiency in terms of overall yield, operational simplicity, and atom economy. The single-step nature of this process significantly reduces reaction time and manual handling, making it an attractive option for both small-scale and large-scale synthesis. The primary consideration for this method is the availability and cost of the N-Boc-1,3-diaminopropane starting material. However, given the significant advantages in efficiency, the potentially higher upfront cost of the starting material may be offset by savings in time, labor, and solvent usage, particularly in an industrial setting.
Method B (Stepwise Synthesis) offers a viable alternative, especially when N-Boc-1,3-diaminopropane is not readily accessible or is prohibitively expensive. This method allows for the use of the more fundamental and often cheaper starting material, 1,3-diaminopropane. However, the trade-off is a lower overall yield due to the additional step and potential for material loss during the isolation of the intermediate. The longer overall reaction time and increased number of manipulations also contribute to a lower overall efficiency compared to Method A.
For researchers and drug development professionals seeking a highly efficient, rapid, and scalable synthesis of this compound, Method A (One-Pot Cyclocondensation) is the recommended approach. Its streamlined nature and high yield make it the superior choice for most applications. Method B (Stepwise Synthesis) remains a valuable alternative in situations where starting material cost and availability are the primary constraints. The choice between these two methods will ultimately depend on a careful consideration of project-specific factors, including budget, timeline, and scale of synthesis.
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of the reaction flask. The responsible disposal of laboratory reagents is a critical component of ensuring a safe and sustainable research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl tetrahydropyrimidine-1(2H)-carboxylate, a compound commonly utilized in organic synthesis. By understanding the chemical's properties and the regulatory landscape, you can ensure that its final disposition is handled with the utmost care and compliance.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount.
Hazard Profile
Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H315: May cause respiratory irritation.
The GHS pictogram associated with this chemical is the GHS07 Exclamation Mark , and the signal word is "Warning" [1].
Personal Protective Equipment (PPE)
Due to its irritant nature, the following PPE is mandatory when handling this compound for disposal:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or butyl rubber gloves. | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes and accidental contact. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any potential vapors or aerosols that may cause respiratory irritation. |
Waste Characterization: Determining the Regulatory Pathway
Proper disposal is dictated by the waste classification under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA)[2][3][4][5]. As the generator of the waste, you are legally responsible for its accurate characterization[6].
Is it a Listed Hazardous Waste?
This compound is not found on the EPA's F, K, P, or U lists of hazardous wastes[7][8][9][10][11]. Therefore, its classification as hazardous waste will depend on whether it exhibits any of the four characteristics of hazardous waste.
Does it Exhibit a Hazardous Waste Characteristic?
Based on its known properties, an assessment of the four RCRA characteristics is as follows:
-
Ignitability (D001): This compound is a liquid or semi-solid at room temperature and is not expected to have a low flashpoint. However, if it is dissolved in a flammable solvent, the entire solution may be considered ignitable waste[12][13].
-
Corrosivity (D002): There is no indication that this compound is highly acidic or basic[12][13].
-
Reactivity (D003): The compound is stable under normal conditions and is not expected to be reactive[13].
-
Toxicity (D004-D043): This characteristic is determined by the presence of specific contaminants at or above regulated concentrations. It is unlikely that this research chemical contains these specific contaminants.
On-Site Waste Management and Segregation
Proper handling and storage of the waste on-site are critical to maintaining a safe laboratory environment prior to disposal.
Waste Container Selection
-
Primary Container: The original manufacturer's container is ideal. If this is not feasible, use a clean, tightly sealed container made of High-Density Polyethylene (HDPE) or Polypropylene (PP), which have good chemical resistance to a wide range of organic compounds.
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.
Labeling
Properly label the waste container with the following information:
-
The words "Waste Chemical" or "Hazardous Waste" (if applicable, though unlikely for the pure compound).
-
The full chemical name: "this compound" .
-
The CAS Number: 867065-85-8 .
-
An indication of the hazards: "Irritant" .
-
The date accumulation of waste began.
-
Your name and laboratory contact information.
Disposal Protocol: The Lab Pack Method
For research chemicals like this compound, the most common and recommended disposal method is through a licensed hazardous waste disposal company using a "lab pack"[2][3][4][5][14].
dot
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedure:
-
Contact a Licensed Waste Disposal Company: Your institution's Environmental Health and Safety (EHS) office can provide a list of approved vendors.
-
Provide a Waste Profile: The disposal company will require information about the chemical. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Schedule a Pickup: Arrange for the waste disposal company to collect the material.
-
Lab Packing: The disposal company's trained chemist will package the container of this compound into a larger drum (the lab pack) with other compatible laboratory chemicals. An absorbent material like vermiculite is used to fill the void space and absorb any potential leaks[3][5][14].
-
Transportation and Final Disposal: The lab pack will be transported by a licensed hazardous materials carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF)[15][16]. The most likely final disposal method for this type of organic compound is incineration.
Understanding the Environmental Fate
Documentation and Record Keeping
Maintain a copy of the waste manifest provided by the disposal company for your records. This document serves as proof of proper disposal and is a critical component of regulatory compliance.
By following these procedures, you can ensure the safe and compliant disposal of this compound, upholding your responsibility as a conscientious researcher and safeguarding the environment.
References
- 1. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pyrimidine degradation pathway: Topics by Science.gov [science.gov]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 6. masterenvironmental.com [masterenvironmental.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. media.clemson.edu [media.clemson.edu]
- 10. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 11. epa.gov [epa.gov]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. my.alfred.edu [my.alfred.edu]
- 14. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hazardous waste treatment, storage and disposal facilities | | Wisconsin DNR [dnr.wisconsin.gov]
- 16. dtsc.ca.gov [dtsc.ca.gov]
- 17. researchgate.net [researchgate.net]
Comprehensive Safety and Handling Guide for Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry.[1][2] Given the limited specific toxicological data for this compound, it is imperative to handle it with the caution afforded to substances with unknown hazards. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of our research.
This protocol is designed in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates a written Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[3][4]
Immediate Safety Profile & Hazard Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the GHS pictograms associated with it suggest that it should be handled as a substance that can cause serious eye damage and skin irritation.[5] Therefore, a conservative approach to handling is required, assuming the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[6]
Primary Hazards:
Personal Protective Equipment (PPE): A Multi-Barrier Approach
The selection and use of appropriate PPE is the most critical line of defense against exposure.[10] A hazard assessment of the specific laboratory tasks is required to ensure the highest level of protection.[11]
| Task | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Safety Goggles- Lab Coat- Disposable Nitrile Gloves (Double Gloving Recommended)- N95 Respirator | To prevent inhalation of fine particles and protect against skin and eye contact.[11] |
| Solution Preparation and Transfers | - Chemical Splash Goggles- Face Shield- Lab Coat- Disposable Nitrile Gloves- Work within a certified chemical fume hood | To protect against splashes of the chemical in solution and inhalation of vapors.[11][12] |
| Reaction Monitoring and Work-up | - Chemical Splash Goggles- Lab Coat- Disposable Nitrile Gloves- Work within a certified chemical fume hood | To provide continuous protection during extended procedures. |
Key PPE Specifications:
-
Eye and Face Protection: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required.[11] When there is a risk of splashing, chemical splash goggles and a face shield must be worn.[11]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[11] Gloves should be inspected for any signs of degradation or punctures before use.[13] Contaminated gloves must be removed immediately, and hands should be washed thoroughly before donning a new pair.[11]
-
Body Protection: A flame-resistant lab coat should be worn and kept fastened to protect against splashes and contamination of personal clothing.[14]
-
Respiratory Protection: When handling the solid compound outside of a containment device like a fume hood, a NIOSH-approved respirator is necessary.[6][15] All personnel requiring respiratory protection must be part of a respiratory protection program that includes medical evaluation and fit testing.[12]
Operational Workflow: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
-
Upon receipt, inspect the container for any damage or leaks.
-
The container must be clearly labeled with the chemical name and any hazard warnings.[16]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The container should be kept tightly closed.[17][18]
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An emergency shower and eyewash station must be accessible.[17]
-
Weighing: Conduct all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water.[7] Decontaminate the work area and any equipment used.
Caption: Safe handling workflow from preparation to disposal.
Decontamination and Waste Disposal
Proper decontamination and waste disposal are crucial to prevent environmental contamination and accidental exposure.
-
Decontamination: All surfaces and equipment that have come into contact with the chemical should be decontaminated. A suitable cleaning agent should be used, followed by a rinse with water.
-
Waste Disposal:
-
All solid waste, including contaminated gloves, bench paper, and disposable labware, should be placed in a clearly labeled hazardous waste container.[7]
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[13]
-
Disposal must be in accordance with all applicable local, state, and federal regulations.[8]
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[7]
-
Place the absorbed material into a labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.[13]
-
By adhering to these guidelines, we can ensure a safe laboratory environment while advancing our critical research in drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. osha.gov [osha.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. images.thdstatic.com [images.thdstatic.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Personal Protective Equipment (PPE), Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 17. kishida.co.jp [kishida.co.jp]
- 18. 1,4,5,6-TETRAHYDROPYRIMIDINE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
